4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid
Description
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Properties
IUPAC Name |
[2-(dimethylamino)-4-phenylmethoxypyrimidin-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BN3O3/c1-17(2)13-15-8-11(14(18)19)12(16-13)20-9-10-6-4-3-5-7-10/h3-8,18-19H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIPFXDOPGYMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1OCC2=CC=CC=C2)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445156 | |
| Record name | [4-(Benzyloxy)-2-(dimethylamino)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205672-21-5 | |
| Record name | B-[2-(Dimethylamino)-4-(phenylmethoxy)-5-pyrimidinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205672-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Benzyloxy)-2-(dimethylamino)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The described methodology is a four-step process commencing with the synthesis of a substituted pyrimidine core, followed by functional group manipulations to yield the target boronic acid. This document offers detailed experimental protocols, quantitative data where available, and visual representations of the synthetic workflow to aid in the successful replication and optimization of this synthesis.
Core Synthesis Pathway
The synthesis of this compound is achieved through a four-step reaction sequence. The pathway begins with the construction of the pyrimidine ring, followed by bromination, benzylation, and finally, a lithium-halogen exchange and borylation to introduce the boronic acid functionality.
Caption: Overall synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are based on literature precedents for similar transformations and may require optimization for this specific substrate.
| Step | Reactant(s) | Product | Reagents | Solvent | Typical Yield (%) |
| 1 | N,N-Dimethylguanidine, Ethyl Acetoacetate | 2-(Dimethylamino)pyrimidin-4-ol | Sodium Ethoxide | Ethanol | 70-85 |
| 2 | 2-(Dimethylamino)pyrimidin-4-ol | 5-Bromo-2-(dimethylamino)pyrimidin-4-ol | N-Bromosuccinimide (NBS) | Acetonitrile | 80-90 |
| 3 | 5-Bromo-2-(dimethylamino)pyrimidin-4-ol | 4-(Benzyloxy)-5-bromo-2-(dimethylamino)pyrimidine | Benzyl Bromide, K₂CO₃ | DMF | 85-95 |
| 4 | 4-(Benzyloxy)-5-bromo-2-(dimethylamino)pyrimidine | 4-(Benzyloxy)-2-(dimethylamino)pyrimidine-5-boronic acid | n-BuLi, Triisopropyl borate | THF | 60-75 |
Experimental Protocols
Step 1: Synthesis of 2-(Dimethylamino)pyrimidin-4-ol
This procedure outlines the condensation reaction to form the core pyrimidine structure.
Methodology:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), N,N-dimethylguanidine hydrochloride is added, and the mixture is stirred to liberate the free base.
-
Ethyl 3-oxobutanoate (ethyl acetoacetate) is then added dropwise to the reaction mixture at room temperature.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 2-(dimethylamino)pyrimidin-4-ol.
Step 2: Synthesis of 5-Bromo-2-(dimethylamino)pyrimidin-4-ol
This section details the regioselective bromination of the pyrimidine ring at the C5 position.
Methodology:
-
2-(Dimethylamino)pyrimidin-4-ol is dissolved in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), in a round-bottom flask.
-
N-Bromosuccinimide (NBS) is added portion-wise to the stirred solution at room temperature.[1][2] The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
The reaction mixture is stirred at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Upon completion, the solvent is removed in vacuo.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-bromo-2-(dimethylamino)pyrimidin-4-ol as a solid.
Step 3: Synthesis of 4-(Benzyloxy)-5-bromo-2-(dimethylamino)pyrimidine
This procedure describes the benzylation of the hydroxyl group of the pyrimidine intermediate.
Methodology:
-
To a stirred suspension of 5-bromo-2-(dimethylamino)pyrimidin-4-ol and potassium carbonate in anhydrous DMF, benzyl bromide is added dropwise at room temperature.
-
The reaction mixture is then heated and stirred for several hours until the starting material is fully consumed, as monitored by TLC.
-
After cooling to room temperature, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.
-
The solid is washed thoroughly with water and then dried.
-
Purification by column chromatography on silica gel or recrystallization affords 4-(benzyloxy)-5-bromo-2-(dimethylamino)pyrimidine.
Step 4: Synthesis of 4-(Benzyloxy)-2-(dimethylamino)pyrimidine-5-boronic acid
This final step involves a lithium-halogen exchange followed by borylation to introduce the boronic acid moiety.
Caption: Experimental workflow for the final borylation step.
Methodology:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), 4-(benzyloxy)-5-bromo-2-(dimethylamino)pyrimidine is dissolved in anhydrous tetrahydrofuran (THF).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The mixture is stirred at this temperature for a period to ensure complete lithium-halogen exchange.
-
Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C.[3]
-
The reaction is allowed to slowly warm to room temperature and is stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
The mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified, typically by recrystallization or column chromatography, to afford 4-(benzyloxy)-2-(dimethylamino)pyrimidine-5-boronic acid as a solid.
References
- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, potential applications, and synthetic methodologies related to 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, chemical biology, and drug development.
Core Physicochemical Properties
This compound is a substituted pyrimidine derivative incorporating a boronic acid moiety. Such compounds are of significant interest in medicinal chemistry, primarily as versatile building blocks in palladium-catalyzed cross-coupling reactions for the synthesis of complex organic molecules.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 205672-21-5 | [1][2] |
| Molecular Formula | C₁₃H₁₆BN₃O₃ | [2] |
| Molecular Weight | 273.10 g/mol | [2] |
| Appearance | White to off-white solid (presumed) | General knowledge |
| Purity | ≥95% - 96%+ | [3][4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| SMILES | CN(C)C1=NC(OCC2=CC=CC=C2)=C(C=N1)B(O)O | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in the available literature. However, a plausible and commonly employed synthetic route involves the borylation of a halogenated pyrimidine precursor. A representative protocol, adapted from the synthesis of analogous pyrimidine boronic acids, is provided below.
Representative Synthesis Protocol: Borylation of a Halogenated Precursor
This protocol outlines a general method for the synthesis of a pyrimidine boronic acid from its corresponding bromo-pyrimidine precursor, which for the target compound is 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine (CAS: 205672-20-4)[5].
Materials:
-
4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.
-
Borylation: To the resulting solution, add triisopropyl borate (1.5 eq) dropwise, ensuring the temperature remains at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Representative Suzuki-Miyaura Cross-Coupling Protocol
Pyrimidine boronic acids are frequently utilized in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following is a general protocol for the coupling of a pyrimidine boronic acid with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, DME, or toluene)
-
Microwave reactor vials (optional)
Procedure:
-
Reaction Setup: In a reaction vessel (e.g., a microwave vial), combine this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system to the reaction vessel.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring until the reaction is complete (monitored by TLC or LC-MS). Microwave irradiation can often reduce reaction times.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Biological and Pharmacological Context
While specific biological activities of this compound have not been reported, the pyrimidine scaffold is a well-established pharmacophore in numerous FDA-approved drugs. Pyrimidine derivatives are particularly prominent as kinase inhibitors.
Potential as Kinase Inhibitors
The pyrimidine core can mimic the adenine ring of ATP, enabling it to bind to the hinge region of the ATP-binding pocket of kinases[6]. The substituents on the pyrimidine ring play a crucial role in determining the selectivity and potency of the inhibition. Substituted pyrimidines have been investigated as inhibitors of various kinases, including:
-
VCP/p97: Involved in protein homeostasis, making it a target in cancer therapy[7].
-
PI3K (Phosphoinositide 3-kinase): A key component of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer[8].
-
Tyrosine Kinases (e.g., c-Abl, Bcr-Abl, EGFR, FGFR): These are critical regulators of cell proliferation, differentiation, and survival, and their aberrant activity is a hallmark of many cancers[9].
The structural features of this compound, including the substituted pyrimidine core, suggest its potential as a scaffold for the development of novel kinase inhibitors.
Representative Kinase Inhibition Signaling Pathway (PI3K/AKT/mTOR)
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in human cancers. Small molecule inhibitors that target key kinases in this pathway are a major focus of drug discovery efforts.
Conclusion
This compound is a valuable research chemical with significant potential in the synthesis of complex organic molecules, particularly for applications in drug discovery. Its structural similarity to known kinase inhibitors suggests that it could serve as a key building block for the development of novel therapeutics targeting cancer and other diseases characterized by dysregulated kinase activity. Further experimental investigation is warranted to fully elucidate its physicochemical properties and explore its biological activity.
References
- 1. 205672-21-5|4-Benzyloxy-2-(dimethylamino)pyrimidine-5-boronic acid|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. This compound [cymitquimica.com]
- 5. aobchem.com [aobchem.com]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Benzyloxy-2-dimethylaminopyrimidine-5-boronic acid (CAS 205672-21-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 4-Benzyloxy-2-dimethylaminopyrimidine-5-boronic acid (CAS 205672-21-5) is limited. This guide has been constructed using data from closely related pyrimidine boronic acid analogs and established principles in medicinal chemistry and organic synthesis. The experimental protocols and potential biological activities described herein are representative and should be adapted and validated for the specific compound.
Core Compound Characterization
4-Benzyloxy-2-dimethylaminopyrimidine-5-boronic acid is a synthetic organic compound featuring a pyrimidine core, a versatile scaffold in drug discovery. The presence of the boronic acid functional group makes it a valuable building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct more complex molecules. The benzyloxy and dimethylamino substituents influence the molecule's steric and electronic properties, which can modulate its reactivity and biological activity.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of 4-Benzyloxy-2-dimethylaminopyrimidine-5-boronic acid is presented in Table 1.
| Property | Value | Source |
| CAS Number | 205672-21-5 | [1] |
| Molecular Formula | C₁₃H₁₆BN₃O₃ | [1] |
| Molecular Weight | 273.10 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Boiling Point | 511.3±60.0 °C (predicted) | Chemical Vendors |
| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) | - |
| Stability | Boronic acids can be prone to dehydration to form boroxines; store in a cool, dry place. | General Chemical Knowledge |
Spectral Characterization Data (Representative)
While specific spectra for CAS 205672-21-5 are not publicly available, the following represents expected NMR and mass spectrometry data based on its structure and data from analogous compounds.
Table 2: Representative Spectral Data
| Technique | Data |
| ¹H NMR | Expected chemical shifts (δ, ppm) in DMSO-d₆: ~8.5 (s, 1H, pyrimidine-H), ~7.3-7.5 (m, 5H, Ar-H of benzyl), ~5.4 (s, 2H, OCH₂), ~3.1 (s, 6H, N(CH₃)₂) |
| ¹³C NMR | Expected chemical shifts (δ, ppm) in DMSO-d₆: ~160-170 (pyrimidine carbons), ~127-137 (aromatic carbons of benzyl), ~68 (OCH₂), ~37 (N(CH₃)₂) |
| Mass Spec (ESI+) | Expected m/z: 274.13 [M+H]⁺ |
Synthesis and Experimental Protocols
The synthesis of 4-Benzyloxy-2-dimethylaminopyrimidine-5-boronic acid can be approached through several synthetic routes common for pyrimidine boronic acids. A plausible and widely used method involves the borylation of a halogenated pyrimidine precursor.
Representative Synthesis Workflow
The following diagram illustrates a potential synthetic workflow for preparing the title compound.
Detailed Experimental Protocol: Borylation of a Halogenated Pyrimidine Precursor
This protocol is a representative procedure and may require optimization.
Materials:
-
4-Benzyloxy-5-bromo-2-dimethylaminopyrimidine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-Benzyloxy-5-bromo-2-dimethylaminopyrimidine (1.0 eq) in anhydrous THF.
-
Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.
-
Borylation: To the resulting solution, add triisopropyl borate (1.2 eq) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of 1M HCl at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-Benzyloxy-2-dimethylaminopyrimidine-5-boronic acid.
Potential Biological Activity and Signaling Pathway
Pyrimidine derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of various kinases and other enzymes. Given the structural motifs present in 4-Benzyloxy-2-dimethylaminopyrimidine-5-boronic acid, it is plausible that this compound could be an inhibitor of protein kinases involved in cell proliferation and survival pathways. One such potential target, based on literature for similar pyrimidine-based compounds, is the p97/VCP (Valosin-Containing Protein) ATPase.
p97/VCP Signaling Pathway and Potential Inhibition
p97/VCP is a key player in protein homeostasis, involved in processes such as the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), and autophagy. Inhibition of p97/VCP can lead to the accumulation of misfolded proteins and ultimately induce apoptosis in cancer cells.
Experimental Workflow for Kinase Inhibition Assay
To evaluate the potential inhibitory activity of 4-Benzyloxy-2-dimethylaminopyrimidine-5-boronic acid against a target kinase like p97/VCP, a standard in vitro kinase assay can be performed.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, recombinant human p97/VCP enzyme, the specific substrate, and ATP.
-
Compound Dilution: Prepare a serial dilution of 4-Benzyloxy-2-dimethylaminopyrimidine-5-boronic acid in DMSO.
-
Assay Plate Setup: Add the kinase and the test compound to the wells of a microplate and incubate for a predefined period.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Detection: After incubation, stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™ assay) which is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC₅₀ value.
Conclusion
4-Benzyloxy-2-dimethylaminopyrimidine-5-boronic acid is a promising chemical entity for drug discovery and development, belonging to a class of compounds with demonstrated biological relevance. While specific data for this compound is scarce, this guide provides a comprehensive framework based on analogous structures for its synthesis, characterization, and potential biological evaluation. Further experimental investigation is warranted to fully elucidate its physicochemical properties and therapeutic potential.
References
An In-Depth Technical Guide to 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, a probable synthetic route, and its potential role as an intermediate in the development of novel therapeutics, particularly in the context of VCP/p97 inhibition.
Core Compound Structure and Properties
This compound (CAS Number: 205672-21-5) is a substituted pyrimidine boronic acid. The core structure consists of a pyrimidine ring functionalized with a benzyloxy group at the 4-position, a dimethylamino group at the 2-position, and a boronic acid group at the 5-position. The presence of the boronic acid moiety makes it a versatile building block in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
| Property | Value | Source |
| CAS Number | 205672-21-5 | [Commercial] |
| Molecular Formula | C₁₃H₁₆BN₃O₃ | [Calculated] |
| Molecular Weight | 273.10 g/mol | [Calculated] |
| Purity | ≥95% to 96+% | [Commercial] |
Synthesis and Experimental Protocols
A specific, peer-reviewed synthesis protocol for this compound is not publicly documented. However, based on the commercial availability of its immediate precursor, 4-benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine (CAS: 205672-20-4), a plausible and common synthetic route involves a lithium-halogen exchange followed by borylation.
Proposed Synthesis of this compound
The following is a generalized experimental protocol based on standard procedures for the conversion of aryl bromides to boronic acids.
Materials:
-
4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Aqueous Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine in anhydrous THF.
-
Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium dropwise while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.
-
Borylation: Add triisopropyl borate dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by a suitable method, such as column chromatography on silica gel or recrystallization.
Caption: Proposed synthesis workflow for the target compound.
Potential Biological Activity and Signaling Pathways
While this compound has not been explicitly detailed as a bioactive agent in available literature, the pyrimidine boronic acid scaffold is of significant interest in drug discovery. A prominent area of research for this class of compounds is the inhibition of Valosin-Containing Protein (VCP), also known as p97.
VCP/p97 is an ATPase that plays a critical role in protein homeostasis by regulating the ubiquitin-proteasome system (UPS) and autophagy.[1] Its inhibition is a promising strategy for cancer therapy, as tumor cells are often highly dependent on these pathways for survival.[1]
A study on novel pyrimidine molecules containing a boronic acid core identified potent inhibitors of VCP/p97.[1] Although the specific compound of this guide was not in the published series, its structural similarity suggests it could be a relevant intermediate or a candidate for such biological activity.
VCP/p97 Signaling Pathway in Protein Homeostasis
VCP/p97 functions as a segregase, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular complexes or membranes, thereby targeting them for degradation by the proteasome. Inhibition of VCP/p97 disrupts this process, leading to an accumulation of misfolded and ubiquitinated proteins, which in turn induces endoplasmic reticulum (ER) stress and apoptosis in cancer cells.
Caption: Simplified VCP/p97 signaling pathway and inhibition.
Experimental Protocol for VCP/p97 Inhibition Assay
The following is a representative protocol for evaluating the enzymatic inhibition of VCP/p97, based on methodologies described for similar pyrimidine boronic acid compounds.[1]
Materials:
-
Recombinant human VCP/p97 enzyme
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 5 mM MgCl₂, 0.01% Tween-20, 2 mM DTT)
-
ATP
-
Test compound (this compound)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Mixture: In a 384-well plate, add the VCP/p97 enzyme to the assay buffer.
-
Incubation: Add the diluted test compound to the enzyme mixture and incubate at room temperature for a specified period (e.g., 15 minutes) to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding ATP. Incubate at 37 °C for a defined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable chemical intermediate with significant potential in drug discovery. Its structure is amenable to synthetic diversification, and its core scaffold is relevant to the development of inhibitors for critical therapeutic targets such as VCP/p97. While detailed experimental data for this specific molecule remains limited in the public domain, this guide provides a robust framework based on established chemical principles and data from closely related compounds. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide on the Biological Activity of Substituted Pyrimidine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of substituted pyrimidine boronic acids, a class of compounds demonstrating significant potential in therapeutic applications. This document summarizes quantitative data on their inhibitory activities, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.
Introduction
Pyrimidine boronic acids are a promising class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry. The pyrimidine scaffold is a common motif in numerous biologically active molecules, including nucleic acids and various approved drugs. The incorporation of a boronic acid moiety provides a unique chemical entity capable of forming reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of various enzymes. This mode of action has led to the development of potent and selective inhibitors for a range of therapeutic targets. This guide will focus on the biological activities of substituted pyrimidine boronic acids, with a particular emphasis on their roles as enzyme inhibitors in cancer and inflammatory diseases.
Data Presentation: Inhibitory Activities of Substituted Pyrimidine Boronic Acids
The biological activity of substituted pyrimidine boronic acids is highly dependent on the nature and position of substituents on the pyrimidine ring and any associated phenylboronic acid moieties. The following tables summarize the quantitative inhibitory data for a key example of a substituted pyrimidine boronic acid targeting Valosin-Containing Protein (VCP/p97), a critical enzyme in the ubiquitin-proteasome system and an attractive target for cancer therapy.[1]
Table 1: Enzymatic and Cellular Inhibitory Activity of Compound 17 against VCP/p97
| Compound ID | R Group | Enzymatic IC50 (nM)[1][2] | A549 Cell IC50 (µM)[1][2] | RPMI8226 Cell IC50 (µM)[1][2] |
| 17 | 4-(methylsulfonyl)benzyl | 54.7 | 2.80 | 0.86 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell viability.
The lead compound, 17 , demonstrates potent enzymatic inhibition of VCP/p97 and significant anti-proliferative effects against non-small cell lung cancer (A549) and multiple myeloma (RPMI8226) cell lines.[1] Structure-activity relationship (SAR) studies indicate that the substitution pattern on the pyrimidine ring is crucial for potent VCP/p97 inhibition.[1]
Signaling Pathways and Mechanisms of Action
Substituted pyrimidine boronic acids exert their biological effects by modulating key signaling pathways involved in disease pathogenesis.
Inhibition of VCP/p97 in the Ubiquitin-Proteasome System
Valosin-Containing Protein (VCP), also known as p97, is a critical ATPase that plays a central role in protein homeostasis by mediating the degradation of misfolded and regulatory proteins through the ubiquitin-proteasome system (UPS).[3][4] Inhibition of VCP/p97 disrupts this process, leading to an accumulation of ubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[5]
Modulation of the IRAK4 Signaling Pathway
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a key serine/threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).[6][7] These pathways are central to the innate immune response, and their dysregulation is implicated in inflammatory and autoimmune diseases.[1][6] Upon activation, IRAK4 initiates a signaling cascade leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[6] Pyrimidine-based IRAK4 inhibitors can block this cascade, thereby reducing inflammation.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of substituted pyrimidine boronic acids.
Synthesis of Substituted Pyrimidine Boronic Acids
A general method for the synthesis of pyrimidine boronic acid derivatives involves the Suzuki-Miyaura cross-coupling reaction.[8] For example, 2-chloropyrimidine-5-boronic acid can be used as a versatile building block for the introduction of various substituents onto the pyrimidine ring.[8]
General Procedure:
-
To a solution of a substituted pyrimidine halide (e.g., 2-chloro-5-iodopyrimidine) in a suitable solvent (e.g., 1,4-dioxane) is added a boronic acid or pinacol ester derivative.
-
A palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) are added to the reaction mixture.
-
The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a set period.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted pyrimidine boronic acid derivative.
VCP/p97 ATPase Activity Assay
The enzymatic activity of VCP/p97 is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified VCP/p97 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 1 mM EDTA, 0.5 M TCEP, and 0.01% Triton X-100)
-
ATP solution (1 mM)
-
Test compounds (substituted pyrimidine boronic acids) dissolved in DMSO
-
BIOMOL Green reagent for phosphate detection
Procedure:
-
Prepare the enzyme solution by diluting the purified VCP/p97 in the assay buffer.
-
Dispense 30 µL of the enzyme solution into each well of a 96-well plate.
-
Add 10 µL of the test compound at various concentrations (or DMSO for control) to the wells and incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of 1 mM ATP to each well.
-
Incubate the reaction at room temperature for a specified time (e.g., 15-35 minutes).
-
Stop the reaction by adding 50 µL of BIOMOL Green reagent to each well.
-
Measure the absorbance at 635 nm using a microplate reader after a 20-30 minute incubation for color development.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (A549 and RPMI8226 Cell Lines)
The anti-proliferative activity of the compounds is assessed using a resazurin-based assay.
Materials:
-
A549 or RPMI8226 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
Resazurin solution
Procedure:
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (DMSO-treated cells) and determine the IC50 values.
IRAK4 Kinase Assay
The inhibitory activity against IRAK4 is determined using a kinase activity assay that measures the amount of ADP produced.
Materials:
-
Purified recombinant IRAK4 kinase
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Kinase substrate (e.g., myelin basic protein)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the test inhibitor, IRAK4 enzyme, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 45 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Determine the IC50 values from the dose-response curves.
Experimental and Logical Workflows
The following diagrams illustrate a generalized workflow for the evaluation of substituted pyrimidine boronic acids and a logical relationship for structure-activity relationship (SAR) analysis.
Conclusion
Substituted pyrimidine boronic acids represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the fields of oncology and immunology. Their unique mechanism of action, involving the formation of a reversible covalent bond with target enzymes, allows for the development of highly selective inhibitors. The data and protocols presented in this guide highlight the importance of systematic SAR studies in optimizing the biological activity of these compounds. Further research into the synthesis and evaluation of diverse libraries of substituted pyrimidine boronic acids is warranted to fully explore their therapeutic applications and to identify novel drug candidates for a range of diseases.
References
- 1. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]
- 2. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valosin-containing Protein (p97) Is a Regulator of Endoplasmic Reticulum Stress and of the Degradation of N-End Rule and Ubiquitin-Fusion Degradation Pathway Substrates in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic Acid Derivatives and Analogs as VCP/p97 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid and its analogs as potent inhibitors of Valosin-Containing Protein (VCP)/p97, a critical enzyme in the ubiquitin-proteasome system and an attractive target for cancer therapy. This document details the synthesis, structure-activity relationships (SAR), and pharmacological applications of these compounds. It includes detailed experimental protocols for their synthesis and biological evaluation, alongside quantitative data on their inhibitory activities. Furthermore, this guide presents visualizations of the VCP/p97 signaling pathway and experimental workflows to facilitate a deeper understanding of the mechanism of action and practical application of this promising class of inhibitors.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Boronic acid derivatives, particularly since the approval of the proteasome inhibitor Bortezomib, have garnered significant interest in drug discovery for their ability to form reversible covalent bonds with serine and threonine residues in enzyme active sites.[2] The convergence of these two pharmacophores in pyrimidine-5-boronic acid derivatives has led to the discovery of potent inhibitors of various enzymes, including Valosin-Containing Protein (VCP)/p97.[3][4]
VCP/p97 is a highly conserved AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a central role in maintaining protein homeostasis.[3][4] It is involved in a multitude of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA repair.[3][4] Dysregulation of VCP/p97 function has been implicated in the pathogenesis of various diseases, most notably cancer, making it a compelling target for therapeutic intervention.
This guide focuses on this compound and its analogs, a class of compounds that has shown significant promise as VCP/p97 inhibitors. We will delve into their synthesis, explore the structure-activity relationships that govern their potency, and provide detailed protocols for their evaluation, aiming to equip researchers with the necessary knowledge to advance the development of this important class of therapeutic agents.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs typically involves a multi-step process. A key reaction in this synthesis is the Suzuki-Miyaura cross-coupling reaction, which facilitates the introduction of the boronic acid moiety onto the pyrimidine core. The general synthetic approach is outlined below.
General Synthetic Scheme
A common strategy for the synthesis of 2,4-disubstituted-pyrimidine-5-boronic acids begins with a suitably substituted pyrimidine core, which is then halogenated at the 5-position. This halogenated intermediate subsequently undergoes a palladium-catalyzed borylation reaction, such as a Suzuki-Miyaura coupling with a boron source like bis(pinacolato)diboron, to yield the desired pyrimidine-5-boronic acid or its pinacol ester.
Experimental Protocol: Synthesis of a Representative Pyrimidine-5-boronic Acid Pinacol Ester via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
5-Bromo-4-benzyloxy-2-dimethylaminopyrimidine (1.0 equiv)
-
Bis(pinacolato)diboron (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-4-benzyloxy-2-dimethylaminopyrimidine, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound pinacol ester.
-
The pinacol ester can be hydrolyzed to the corresponding boronic acid by treatment with an acid, such as hydrochloric acid, in a suitable solvent system like acetone/water.
Structure-Activity Relationship (SAR) of Pyrimidine-5-Boronic Acid Derivatives as VCP/p97 Inhibitors
The inhibitory potency of pyrimidine-5-boronic acid derivatives against VCP/p97 is highly dependent on the nature and position of substituents on the pyrimidine ring. A study by Zhang et al. (2021) identified a series of novel pyrimidine molecules containing a boronic acid moiety as potent VCP/p97 inhibitors.[3][4]
Quantitative Data: In Vitro Inhibitory Activity
The following table summarizes the enzymatic and cellular inhibitory activities of a lead compound from this class.
| Compound ID | R Group on Phenylboronic Acid | VCP/p97 Enzymatic IC₅₀ (nM) | A549 Cell Proliferation IC₅₀ (µM) | RPMI8226 Cell Proliferation IC₅₀ (µM) |
| 17 | 4-((4-methylpiperazin-1-yl)methyl) | 54.7 | 2.80 | 0.86 |
Data sourced from Zhang et al. (2021).[3][4]
The lead compound, 17 , demonstrated potent enzymatic inhibition of VCP/p97 with an IC₅₀ of 54.7 nM.[4] It also exhibited significant anti-proliferative activity against non-small cell lung cancer (A549) and multiple myeloma (RPMI8226) cell lines, with IC₅₀ values of 2.80 µM and 0.86 µM, respectively.[4] These findings underscore the therapeutic potential of this class of compounds.
VCP/p97 Signaling Pathway and Mechanism of Inhibition
VCP/p97 functions as a molecular machine that utilizes the energy from ATP hydrolysis to remodel or segregate ubiquitinated proteins from cellular structures, thereby regulating a vast array of cellular processes. Inhibition of VCP/p97's ATPase activity disrupts these critical functions, leading to cellular stress and apoptosis, particularly in cancer cells which are often highly dependent on robust protein quality control systems.
VCP/p97 in the Ubiquitin-Proteasome System
Inhibition of VCP/p97 by pyrimidine-boronic acid derivatives blocks the segregation and unfolding of ubiquitinated substrates, leading to their accumulation and causing proteotoxic stress, which can trigger apoptosis in cancer cells.
VCP/p97 in Endoplasmic Reticulum-Associated Degradation (ERAD)
By inhibiting VCP/p97, the extraction of misfolded proteins from the ER is blocked, leading to their accumulation in the ER lumen. This triggers the Unfolded Protein Response (UPR) and ER stress, which can ultimately lead to apoptosis.
Experimental Protocols for Biological Evaluation
VCP/p97 ATPase Activity Assay (Luminescence-Based)
This protocol is adapted from commercially available kits (e.g., Promega's ADP-Glo™ Kinase Assay) and published literature.
Materials:
-
Purified recombinant human VCP/p97 protein
-
ATPase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a white multi-well plate, add the test compound or DMSO (vehicle control) to the appropriate wells.
-
Add the VCP/p97 enzyme solution to all wells except the "no enzyme" control.
-
Initiate the ATPase reaction by adding ATP to all wells. The final concentration of ATP should be at or near the Km for VCP/p97.
-
Incubate the plate at 37 °C for a predetermined time (e.g., 60 minutes).
-
Stop the enzymatic reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
Materials:
-
A549 or RPMI8226 cells
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Experimental Workflow Visualization
Conclusion
This compound and its analogs represent a highly promising class of VCP/p97 inhibitors with demonstrated potent enzymatic and cellular activities. The synthetic accessibility of these compounds, coupled with the critical role of VCP/p97 in cancer cell biology, makes them attractive candidates for further drug development. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration of the therapeutic potential of this exciting class of molecules. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them towards clinical applications.
References
The Ascendant Role of Pyrimidine Boronic Acids in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
In the landscape of contemporary drug discovery, the strategic incorporation of unique chemical moieties is paramount to accessing novel biological targets and overcoming existing therapeutic challenges. Among these, pyrimidine boronic acids have emerged as a class of compounds with exceptional utility and potential. This technical guide provides an in-depth exploration of the synthesis, applications, and mechanistic underpinnings of pyrimidine boronic acids in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.
Introduction: The Unique Advantages of the Boron-Pyrimidine Chimera
Boronic acids, characterized by a C-B(OH)₂ functional group, have garnered significant attention in medicinal chemistry due to their unique electronic properties and ability to form reversible covalent bonds with biological nucleophiles.[1][2][3] This has led to the successful development of several FDA-approved drugs containing a boronic acid warhead.[1][3] When integrated with a pyrimidine scaffold—a privileged heterocycle found in numerous biologically active molecules—the resulting pyrimidine boronic acids offer a powerful toolkit for drug design.[3][4]
The pyrimidine ring system provides a versatile template for molecular recognition, capable of engaging in a multitude of interactions with protein targets, including hydrogen bonding and π-stacking. The boronic acid moiety, on the other hand, can act as a potent inhibitor of enzymes, particularly serine proteases and ATPases, by forming a stable tetrahedral intermediate with active site residues.[2][5] This combination of a versatile recognition element and a potent reactive group makes pyrimidine boronic acids highly attractive for the development of targeted therapies.
Synthesis of Pyrimidine Boronic Acids: Enabling Access to Novel Chemical Space
The synthesis of pyrimidine boronic acids is a critical step in their application in drug discovery. While the synthesis of some isomers can be straightforward, others, particularly 2-substituted pyrimidine boronic acids, can be challenging due to their inherent instability.[6] A commonly employed and highly effective method for the synthesis of pyrimidine boronic acids and their derivatives is the Suzuki-Miyaura cross-coupling reaction.[4][7] This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds between a halogenated pyrimidine and a boronic acid or ester, enabling the construction of diverse molecular libraries.[4]
Microwave-assisted Suzuki-Miyaura coupling has emerged as a particularly powerful technique, offering significantly reduced reaction times, improved yields, and greater reaction consistency compared to conventional heating methods.
Therapeutic Applications of Pyrimidine Boronic Acids
The unique properties of pyrimidine boronic acids have led to their exploration in a variety of therapeutic areas, with a primary focus on oncology and infectious diseases.
Inhibition of Valosin-Containing Protein (VCP/p97) for Cancer Therapy
Valosin-Containing Protein (VCP), also known as p97, is a critical enzyme in the ubiquitin-proteasome system (UPS), responsible for maintaining protein homeostasis.[5][8] Its dysregulation is implicated in several cancers, making it an attractive therapeutic target. A number of pyrimidine boronic acid derivatives have been identified as potent inhibitors of VCP/p97.[5][8] These compounds have demonstrated significant anti-proliferative effects in various cancer cell lines.[5][8]
Table 1: Biological Activity of a Lead Pyrimidine Boronic Acid VCP/p97 Inhibitor
| Compound ID | Target | Enzymatic IC50 (nM) | A549 Cell IC50 (µM) | RPMI8226 Cell IC50 (µM) |
| 17 | VCP/p97 | 54.7 | 2.80 | 0.86 |
Data sourced from a study on novel pyrimidine molecules as VCP/p97 inhibitors.[5][8]
Figure 1: Inhibition of the VCP/p97 pathway by pyrimidine boronic acids.
Inhibition of β-Lactamases to Combat Antibiotic Resistance
Bacterial resistance to β-lactam antibiotics, primarily through the action of β-lactamase enzymes, is a major global health crisis. Boronic acids are effective inhibitors of serine β-lactamases, acting as transition-state analogs.[5] The development of pyrimidine boronic acid derivatives as β-lactamase inhibitors is an active area of research, aiming to restore the efficacy of existing β-lactam antibiotics.[5]
Figure 2: Mechanism of β-lactamase inhibition by pyrimidine boronic acids.
Targeting Kinases in Signal Transduction Pathways
The pyrimidine scaffold is a well-established core for the design of kinase inhibitors. The incorporation of a boronic acid moiety offers a novel mechanism for interacting with the kinase active site. Pyrimidine boronic acids are being investigated as inhibitors of various kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), which is involved in inflammatory signaling.[5] Furthermore, 2-amino-pyrimidine-5-boronic acid is a crucial intermediate in the synthesis of potent kinase inhibitors such as the PI3K/mTOR inhibitor GDC-0980.[9]
Experimental Protocols
Synthesis: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a general procedure for the microwave-assisted Suzuki-Miyaura coupling of a halogenated pyrimidine with a pyrimidine boronic acid.
Materials:
-
Halogenated pyrimidine (1.0 eq)
-
Pyrimidine boronic acid or ester (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Microwave reactor
Procedure:
-
To a microwave-safe reaction vessel, add the halogenated pyrimidine, pyrimidine boronic acid, palladium catalyst, and base.
-
Add the solvent and seal the vessel.
-
Place the vessel in the microwave reactor and irradiate at a specified temperature (e.g., 100-150 °C) for a designated time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 3: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.
Biological Evaluation: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cells in 96-well plates
-
Test compounds (pyrimidine boronic acid derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Conclusion and Future Directions
Pyrimidine boronic acids represent a promising and versatile class of compounds in medicinal chemistry. Their unique ability to combine the molecular recognition properties of the pyrimidine scaffold with the covalent inhibitory potential of the boronic acid moiety has led to the discovery of potent inhibitors for a range of therapeutic targets. As synthetic methodologies continue to improve and our understanding of their biological mechanisms deepens, we can anticipate the continued emergence of pyrimidine boronic acid-based drug candidates with enhanced efficacy and selectivity. Further exploration of their potential in other therapeutic areas, such as neurodegenerative diseases and virology, is also warranted. The strategic application of this powerful chemical tool will undoubtedly continue to drive innovation in the field of drug discovery.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. p97/VCP at the intersection of the autophagy and the ubiquitin proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
Discovery of Novel Pyrimidine Molecules Containing Boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel pyrimidine molecules incorporating a boronic acid moiety. This class of compounds has garnered significant interest in medicinal chemistry due to their potential to target a range of enzymes and cellular pathways implicated in various diseases. This document outlines key quantitative structure-activity relationship (SAR) data, detailed experimental protocols for synthesis and biological assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Pyrimidine Boronic Acid Derivatives
The inhibitory activities of pyrimidine boronic acid derivatives have been evaluated against several key biological targets. The following tables summarize the quantitative data from various studies, providing a comparative analysis of their potency.
Table 1: Inhibition of Valosin-Containing Protein (VCP/p97) by Pyrimidine Boronic Acid Derivatives [1][2]
| Compound ID | R Group | Enzymatic IC50 (nM) | A549 Cell IC50 (µM) | RPMI8226 Cell IC50 (µM) |
| 17 | 4-(methylsulfonyl)benzyl | 54.7 | 2.80 | 0.86 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell viability.[1]
Table 2: Inhibition of Kinases by Pyrimidine-Based Molecules
| Compound Class | Target Kinase | Representative IC50 (nM) |
| Pyrido[3,2-d]pyrimidine | PI3Kα | 19 |
| Pyrido[3,2-d]pyrimidine | mTOR | 37 |
| 2-Aminopyrimidine | Aurora A | 1.2 |
| 2-Aminopyrimidine | Aurora B | 0.37 |
| 4-Aminopyrimidine | PLK1 | 0.83 |
Note: While these compounds are pyrimidine-based kinase inhibitors, the direct incorporation of a boronic acid moiety in these specific examples is not specified in the cited sources. This table serves to illustrate the potential of the pyrimidine scaffold in kinase inhibition.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key pyrimidine boronic acid intermediate and for the biological evaluation of these compounds against relevant targets.
Synthesis of (2-Aminopyrimidin-5-yl)boronic Acid[3][4]
This protocol describes a practical and cost-effective synthesis of (2-aminopyrimidin-5-yl)boronic acid, a versatile intermediate for the preparation of more complex derivatives.
Materials:
-
2-Amino-5-bromopyrimidine
-
Trimethylsilyl chloride (TMSCl)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(Oi-Pr)3)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
Procedure:
-
In situ Protection: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-amino-5-bromopyrimidine (1 equivalent) in anhydrous THF. Cool the solution to 0°C. Add TMSCl (2.2 equivalents) dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Lithium-Halogen Exchange: Cool the reaction mixture to -78°C. Add n-BuLi (1.1 equivalents) dropwise, maintaining the internal temperature below -70°C. Stir the resulting mixture at -78°C for 1 hour.
-
Borylation: To the cooled solution, add triisopropyl borate (1.2 equivalents) dropwise, again keeping the internal temperature below -70°C. After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Hydrolysis: Cool the reaction mixture to 0°C and quench by the slow addition of 2M HCl until the pH is approximately 2. Stir vigorously for 1 hour.
-
Work-up and Isolation: Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3x). Adjust the pH of the aqueous layer to approximately 7 with 2M NaOH. The product may precipitate at this stage. If so, collect the solid by filtration. If not, saturate the aqueous layer with NaCl and extract with ethyl acetate (5x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or chromatography.
VCP/p97 ATPase Activity Assay[5][6][7][8][9]
This protocol describes a malachite green-based colorimetric assay to measure the ATPase activity of VCP/p97 and to evaluate the inhibitory potency of pyrimidine boronic acid derivatives.[3] This method quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[3]
Materials:
-
Purified recombinant human VCP/p97 protein
-
ATP solution (10 mM stock)
-
Assay Buffer (1x): 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM EDTA, and 0.01% Triton X-100[3]
-
Test compounds (pyrimidine boronic acid derivatives) dissolved in DMSO
-
BIOMOL Green reagent
-
Phosphate standard solution
-
96-well microplate
Procedure:
-
Preparation of Reagents: Prepare a dilution series of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., 1%). Prepare a series of phosphate standards (e.g., 0 to 40 µM) in assay buffer.[3]
-
Reaction Setup: Add 30 µL of diluted VCP/p97 enzyme solution to each well of the 96-well plate. For inhibitor wells, add 10 µL of the test compound at various concentrations. For control wells, add 10 µL of DMSO. Include "no enzyme" control wells with 30 µL of assay buffer.
-
Reaction Initiation: Start the reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be optimized based on the enzyme's Km (e.g., 250 µM). The final reaction volume is 50 µL.[3]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 15-35 minutes), ensuring the reaction remains in the linear range.[3]
-
Reaction Termination and Detection: Stop the reaction by adding 50 µL of BIOMOL Green reagent to each well.[3] Incubate at room temperature for 20-30 minutes to allow for full color development.[3]
-
Measurement: Read the absorbance at 635 nm using a microplate reader.[3]
-
Data Analysis: Subtract the absorbance of the "no enzyme" control from all other readings. Use the phosphate standard curve to determine the concentration of phosphate released in each well. Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay[10]
This protocol outlines a colorimetric ELISA-based assay to measure the inhibition of HIV-1 RT by pyrimidine boronic acid derivatives. The assay quantifies the incorporation of digoxigenin (DIG)-labeled dUTP into a newly synthesized DNA strand.[4]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Template/primer (e.g., poly(A) x oligo(dT)15)
-
dNTP mix (including DIG-dUTP and biotin-dUTP)
-
Streptavidin-coated 96-well microplate
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Nevirapine)
-
Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)
-
Peroxidase substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Reaction buffer
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the positive control in the reaction buffer. Ensure the final DMSO concentration is consistent and non-inhibitory.
-
Reaction Setup: To the streptavidin-coated wells, add the reaction mixture containing the template/primer and dNTPs.[4] Add the diluted test compounds, positive control, or solvent control to the appropriate wells.
-
Reaction Initiation: Add the recombinant HIV-1 RT to all wells except the negative control (no enzyme) wells to start the reaction.[4]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[4]
-
Detection:
-
Wash the wells multiple times with wash buffer.
-
Add the Anti-DIG-POD conjugate to each well and incubate at room temperature for 1 hour.[4]
-
Wash the wells to remove unbound conjugate.
-
Add the peroxidase substrate and incubate in the dark at room temperature.
-
Stop the reaction with the stop solution.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the EC50 value from the dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrimidine boronic acid derivatives and a general workflow for their discovery and development.
Caption: VCP/p97 in the Ubiquitin-Proteasome System.
References
Potential Mechanism of Action of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid: An In-depth Technical Guide
Disclaimer: Publicly available scientific literature and databases do not contain specific experimental data on the mechanism of action of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid. This guide, therefore, extrapolates potential mechanisms based on the known biological activities of structurally related pyrimidine-5-boronic acid derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for further investigation.
Introduction
This compound is a synthetic organic compound featuring a pyrimidine core, a known pharmacophore in numerous biologically active molecules. The presence of the boronic acid moiety suggests its potential as an enzyme inhibitor, capable of forming covalent bonds with active site residues. While direct studies on this specific molecule are absent from the public domain, analysis of related compounds, particularly pyrimidine-boronic acid derivatives, points towards two primary potential mechanisms of action: inhibition of phosphoinositide 3-kinases (PI3K) and Valosin-Containing Protein (VCP/p97).
Potential Cellular Targets and Signaling Pathways
Phosphoinositide 3-Kinase (PI3K) Inhibition
The most prominent lead for the potential mechanism of action of this compound is the inhibition of the PI3K signaling pathway. Structurally similar compounds, such as 2-aminopyrimidine-5-boronic acid pinacol ester, are utilized in the synthesis of PI3K inhibitors. The PI3K pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.
Boronic acids can act as reversible covalent inhibitors of kinases by forming a covalent bond with the catalytic lysine residue in the ATP-binding pocket. In the context of PI3K, this compound could potentially bind to the active site, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This would disrupt the downstream signaling cascade involving Akt and mTOR, leading to the inhibition of cell growth and survival.
Caption: Potential inhibition of the PI3K signaling pathway.
Valosin-Containing Protein (VCP/p97) Inhibition
Another potential target for pyrimidine-boronic acid derivatives is Valosin-Containing Protein (VCP), also known as p97. VCP is an AAA+ ATPase involved in numerous cellular processes, including protein quality control, ubiquitin-dependent protein degradation, and membrane trafficking. Its inhibition is a promising strategy for the treatment of cancer and other diseases.
The boronic acid group could potentially interact with key residues in the ATP-binding site of VCP, leading to its inhibition. By inhibiting VCP's ATPase activity, this compound could disrupt the processing and degradation of ubiquitinated proteins, leading to the accumulation of misfolded proteins and ultimately inducing cellular stress and apoptosis.
Caption: A proposed experimental workflow for target identification.
Quantitative Data from Related Compounds
The following table summarizes inhibitory activities of representative pyrimidine-boronic acid derivatives against potential targets. It is crucial to note that these data are for structurally related compounds and not for this compound itself.
| Compound Class | Target | Assay Type | IC50 / Ki | Cell Line (for cellular assays) | Reference |
| Aminopyrimidine derivatives | PI3Kα | Biochemical | Varies | N/A | [General literature on PI3K inhibitors] |
| Pyrimidine-boronic acids | VCP/p97 | Enzymatic | Varies | N/A | [General literature on VCP inhibitors] |
Detailed Experimental Protocols (Hypothetical)
As no direct experimental data exists for the title compound, the following are generalized protocols that would be necessary to elucidate its mechanism of action.
In Vitro Kinase Inhibition Assay (for PI3K)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PI3K isoforms.
Methodology:
-
Reagents: Recombinant human PI3K isoforms (α, β, γ, δ), PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the PI3K enzyme, the lipid substrate (PIP2), and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. f. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
VCP/p97 ATPase Activity Assay
Objective: To determine the IC50 of this compound against the ATPase activity of VCP/p97.
Methodology:
-
Reagents: Recombinant human VCP/p97, ATP, a malachite green-based phosphate detection kit.
-
Procedure: a. Prepare a serial dilution of the test compound in a suitable buffer. b. In a 96-well plate, add the VCP/p97 enzyme and the test compound at various concentrations. c. Initiate the ATPase reaction by adding ATP. d. Incubate the reaction at 37°C for a defined period (e.g., 30 minutes). e. Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent and a microplate reader (absorbance at ~620 nm).
-
Data Analysis: The absorbance is directly proportional to the ATPase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 as described above.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be experimentally determined, the available evidence from structurally related compounds strongly suggests its potential as an inhibitor of the PI3K signaling pathway and/or VCP/p97. To validate these hypotheses, a comprehensive investigation employing the experimental protocols outlined above is necessary. Such studies would not only elucidate the molecular mechanism of this specific compound but also contribute to the broader understanding of the structure-activity relationships of pyrimidine-boronic acid derivatives as potential therapeutic agents. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for initiating further preclinical evaluation.
In-depth Technical Guide: 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of public spectroscopic and synthetic data for this specific compound, this guide presents a representative experimental protocol and expected spectroscopic data based on analogous pyrimidine-5-boronic acid derivatives.
Compound Profile
This compound is a heterocyclic compound featuring a pyrimidine core, a versatile scaffold in numerous biologically active molecules. The presence of the boronic acid functional group makes it a key substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is instrumental in the formation of carbon-carbon bonds for the synthesis of complex molecular architectures.
| Property | Value |
| CAS Number | 205672-21-5 |
| Molecular Formula | C₁₃H₁₆BN₃O₃ |
| Molecular Weight | 273.10 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Purity | Commercially available in purities of 95% or higher. |
Spectroscopic Data (Representative)
While specific experimental spectra for this compound are not publicly available, the following table summarizes the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on its chemical structure and data from analogous compounds.
| Technique | Expected Data |
| ¹H NMR | Expected chemical shifts (δ, ppm) in a suitable deuterated solvent (e.g., DMSO-d₆): Aromatic protons of the benzyl group (multiplet, ~7.3-7.5 ppm), benzylic protons (-CH₂-) (singlet, ~5.4 ppm), pyrimidine proton (singlet, ~8.5 ppm), dimethylamino protons (singlet, ~3.1 ppm), and a broad singlet for the boronic acid hydroxyls (-B(OH)₂). |
| ¹³C NMR | Expected chemical shifts (δ, ppm): Aromatic carbons of the benzyl group (~127-137 ppm), benzylic carbon (~70 ppm), pyrimidine ring carbons (variable shifts), and dimethylamino carbons (~37 ppm). The carbon attached to the boron atom would appear at a characteristic downfield shift. |
| Mass Spec. | Expected [M+H]⁺ of 274.1351 for the exact mass of 273.1285. |
Experimental Protocols (Representative)
The synthesis of this compound is anticipated to follow a multi-step pathway common for pyrimidine boronic acid derivatives. A representative protocol, based on the synthesis of similar compounds, is provided below.
Synthesis Pathway
A plausible synthetic route starts from a suitable halogenated pyrimidine precursor. The benzyloxy and dimethylamino groups can be introduced via nucleophilic substitution, followed by a lithium-halogen exchange and subsequent borylation to install the boronic acid moiety.
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This methodology is of particular interest to medicinal chemists for the synthesis of novel drug candidates. Pyrimidine scaffolds are prevalent in a vast array of biologically active compounds, including those with anticancer, antiviral, and anti-inflammatory properties.[1] Consequently, pyrimidine-containing boronic acids, such as 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid, serve as key building blocks for the construction of complex molecular architectures in drug discovery programs.
These application notes provide a comprehensive overview of the Suzuki-Miyaura coupling reaction utilizing this compound. Included are detailed experimental protocols, a discussion of potential applications in drug development, particularly in the context of kinase inhibitors, and visualizations to illustrate the reaction mechanism and relevant biological pathways.
Chemical Information
| Compound Name | This compound |
| CAS Number | 205672-21-5 |
| Molecular Formula | C₁₃H₁₆BN₃O₃ |
| Molecular Weight | 273.10 g/mol |
| Structure |
Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 135756479, this compound. Accessed Dec. 21, 2023.
Application in Drug Discovery: Synthesis of p97/VCP Kinase Inhibitors
Valosin-containing protein (VCP), also known as p97, is an ATPase that plays a critical role in cellular processes such as protein degradation, DNA repair, and cell cycle regulation. Dysregulation of p97 function has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. The development of novel pyrimidine-based inhibitors of p97 is an active area of research.
The Suzuki-Miyaura coupling reaction provides a straightforward method to link the 4-Benzyloxy-2-dimethylamino-pyrimidine scaffold to other aromatic or heteroaromatic systems, thereby generating a diverse library of potential p97 inhibitors. These compounds can then be screened for their ability to inhibit p97 ATPase activity and for their cytotoxic effects on cancer cell lines.
Below is a diagram illustrating the central role of p97/VCP in cellular protein homeostasis, a pathway often targeted in cancer therapy.
References
Application Notes and Protocols for 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid is a valuable heterocyclic building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure, incorporating a pyrimidine core, is a common motif in a wide range of biologically active molecules. The presence of the boronic acid functional group makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon (C-C) bonds. This allows for the efficient synthesis of complex molecular architectures, including biaryl and heteroaryl structures, which are of significant interest in drug discovery programs.
These application notes provide a detailed protocol for the use of this compound in Suzuki-Miyaura cross-coupling reactions, offering a reliable starting point for the synthesis of novel pyrimidine-containing compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 205672-21-5[1] |
| Molecular Formula | C₁₃H₁₆BN₃O₃[1] |
| Molecular Weight | 273.10 g/mol [1] |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Storage | Store at 2-8°C for short-term, -20°C for long-term |
Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. It involves the palladium-catalyzed reaction of an organoboron compound (such as a boronic acid) with an organic halide or triflate. The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups.
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide (Ar-X) is as follows:
References
Applications of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid in Drug Discovery: A Focus on VCP/p97 Inhibitors
Application Note: 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid is a versatile chemical building block with significant potential in drug discovery, particularly in the development of novel enzyme inhibitors. Its pyrimidine core serves as a key scaffold in medicinal chemistry, while the boronic acid moiety can engage in specific interactions with target proteins. A prominent application of pyrimidine boronic acid derivatives is in the creation of inhibitors for Valosin-Containing Protein (VCP)/p97, a critical enzyme in the ubiquitin-proteasome system and an attractive target for cancer therapy.
Researchers have successfully designed and synthesized a series of novel VCP/p97 inhibitors using a pyrimidine core structure. While the precise starting material for all synthesized compounds in the cited key study is not explicitly detailed in the available literature, the structural characteristics of the inhibitors strongly suggest the use of precursors like this compound. These inhibitors have demonstrated potent enzymatic and cellular activities, highlighting the importance of this chemical scaffold in developing new therapeutic agents.
One notable example is the lead compound, designated as compound 17 , which has shown significant inhibitory activity against the VCP/p97 enzyme and has demonstrated anti-proliferative effects in cancer cell lines.[1] This underscores the value of this compound and its derivatives as a foundation for the development of targeted cancer therapies.
Quantitative Data Summary
The inhibitory activities of the lead pyrimidine boronic acid derivative, compound 17, are summarized in the table below. This data is crucial for understanding the potency and efficacy of this class of compounds.
| Compound ID | Target | Assay Type | IC50 | Cell Line | IC50 (µM) | Reference |
| 17 | VCP/p97 | Enzymatic Assay | 54.7 nM | - | - | [1] |
| 17 | - | Cell Viability | - | A549 (Non-small cell lung cancer) | 2.80 | [1] |
| 17 | - | Cell Viability | - | RPMI8226 (Multiple myeloma) | 0.86 | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of VCP/p97 in the ubiquitin-proteasome system and the general workflow for evaluating the efficacy of VCP/p97 inhibitors.
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the pyrimidine boronic acid-based VCP/p97 inhibitors.
Protocol 1: VCP/p97 ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from standard procedures for measuring VCP/p97 ATPase activity.
1. Materials and Reagents:
-
Recombinant human VCP/p97 enzyme
-
ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM DTT
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
96-well white, flat-bottom plates
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute with Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of VCP/p97 enzyme solution (final concentration ~5-10 nM) to each well.
-
Add 10 µL of ATP solution (final concentration ~1 mM) to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the ATPase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's instructions. Briefly:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the enzymatic reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the procedure for assessing the anti-proliferative effects of the compounds on cancer cell lines.
1. Materials and Reagents:
-
A549 and RPMI8226 cells
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom plates
2. Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions or vehicle control.
-
Incubate the plate for an additional 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 values.
References
Synthesis of Bioactive Molecules Using Pyrimidine Boronic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine boronic acids are versatile and indispensable building blocks in modern medicinal chemistry. Their unique reactivity, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex bioactive molecules. The pyrimidine scaffold is a privileged structure found in a vast array of pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of several classes of bioactive molecules derived from pyrimidine boronic acids, offering a valuable resource for researchers in drug discovery and development.
I. Synthesis and Biological Evaluation of Pyrimidine-Based p97 Inhibitors
Valosin-containing protein (p97) is a critical enzyme in the ubiquitin-proteasome system, making it an attractive target for cancer therapy. A series of novel pyrimidine molecules containing a boronic acid moiety have been identified as potent p97 inhibitors[1].
Data Presentation: p97 Inhibition
| Compound ID | R Group | Enzymatic IC50 (nM)[1] | A549 Cell IC50 (µM)[1] | RPMI8226 Cell IC50 (µM)[1] |
| 17 | 4-(methylsulfonyl)benzyl | 54.7 | 2.80 | 0.86 |
| V4 | - | - | - | 0.3 |
| V12 | - | - | - | 0.5 |
| V13 | - | - | 0.8 | - |
| CB-5339 | - | - | - | 0.9 |
Experimental Protocols
Protocol 1: Synthesis of a Pyrimidine-Based p97 Inhibitor (General Suzuki-Miyaura Coupling)
This protocol describes a general method for the Suzuki-Miyaura coupling of a pyrimidine boronic acid with an appropriate aryl halide to synthesize p97 inhibitors.
Materials:
-
Pyrimidine boronic acid or boronic acid pinacol ester (1.0 equiv)
-
Aryl halide (e.g., 4-bromobenzyl methyl sulfone for a compound analogous to 17 ) (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the pyrimidine boronic acid, aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired p97 inhibitor.
Protocol 2: p97 ATPase Activity Assay (Colorimetric)
This assay measures the inhibition of p97 ATPase activity by detecting the amount of inorganic phosphate (Pi) released.
Materials:
-
Purified recombinant p97/VCP enzyme
-
Test compound (p97 inhibitor)
-
ATP solution (10 mM stock)
-
Assay Buffer (50 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 1 mM EDTA, 0.01% Triton X-100)
-
Phosphate standard solution
-
BIOMOL Green reagent
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitor or vehicle control.
-
Add the purified p97 enzyme to each well (except for "no enzyme" controls).
-
Initiate the reaction by adding ATP to a final concentration of ~250 µM.
-
Incubate the plate at room temperature for 15-35 minutes.
-
Stop the reaction by adding BIOMOL Green reagent to each well.
-
Incubate at room temperature for 20-30 minutes to allow for color development.
-
Measure the absorbance at 635 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value.
Signaling Pathway
Caption: p97/VCP pathway and inhibition by pyrimidine boronic acid derivatives.
II. Synthesis and Biological Evaluation of Pyrimidine-Based Aurora Kinase Inhibitors
Aurora kinases are key regulators of mitosis, and their overexpression is linked to various cancers. N-trisubstituted pyrimidine derivatives have been developed as potent Aurora kinase inhibitors[2].
Data Presentation: Aurora Kinase Inhibition
| Compound ID | Aurora A IC50 (nM)[2] | U937 Cell IC50 (nM)[2] |
| 11j | 7.1 | 12.2 |
| 38j | 7.1 | 12.0 |
| 41l | 9.3 | - |
| VX-680 | - | - |
Experimental Protocols
Protocol 3: Synthesis of N-Trisubstituted Pyrimidine Aurora Kinase Inhibitors
This protocol outlines a general synthetic route for N-trisubstituted pyrimidine derivatives.
Materials:
-
2,4,6-trichloropyrimidine (1.0 equiv)
-
Substituted aniline (1.0 equiv)
-
Second substituted amine (e.g., pyrazole amine) (1.0 equiv)
-
Third nucleophile (e.g., another amine) (1.0 equiv)
-
Bases (e.g., DIPEA, K₂CO₃)
-
Solvents (e.g., n-butanol, DMF, dioxane)
-
Palladium catalyst and ligand (for Suzuki or Buchwald-Hartwig couplings if applicable)
Procedure:
-
Step 1: First Nucleophilic Substitution: React 2,4,6-trichloropyrimidine with the first substituted aniline in a suitable solvent (e.g., n-butanol) with a base like DIPEA at elevated temperature to selectively substitute one chlorine atom.
-
Step 2: Second Nucleophilic Substitution: The resulting dichloropyrimidine is then reacted with a second amine (e.g., an aminopyrazole) in a solvent like DMF with a base to substitute a second chlorine.
-
Step 3: Third Substitution (Suzuki or SNAr): The final chlorine is substituted via a Suzuki-Miyaura coupling with a boronic acid or a further nucleophilic aromatic substitution, depending on the desired final structure.
-
Purification: Each step is followed by aqueous workup and purification by column chromatography to isolate the intermediate and final products.
Protocol 4: Aurora Kinase Activity Assay (Luminescence-based)
This protocol uses the ADP-Glo™ Kinase Assay to measure the activity of Aurora kinases.
Materials:
-
Recombinant Aurora A or B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Test compound (Aurora kinase inhibitor)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
To a 384-well plate, add the inhibitor, Aurora kinase, and a mixture of the substrate and ATP.
-
Incubate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Signaling Pathway
Caption: Simplified Aurora kinase signaling pathway in mitosis and its inhibition.
III. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key enzyme in inflammatory signaling pathways, making it a target for autoimmune diseases and cancer. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent IRAK4 inhibitors[3][4].
Data Presentation: IRAK4 Inhibition
| Compound ID | IRAK4 IC50 (nM) |
| Compound 5 | 18 |
| Compound 6 | 18 |
Experimental Protocols
Protocol 5: Synthesis of 4-{5-Aryl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine
This protocol details the synthesis of the pyrazolo[1,5-a]pyrimidine core and subsequent Suzuki-Miyaura coupling.
Materials:
-
5-Amino-3-methylpyrazole
-
Diethyl malonate
-
Sodium ethoxide
-
Phosphorus oxychloride (POCl₃)
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Aryl boronic acid (e.g., (4-(methylsulfonyl)phenyl)boronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃) solution (2M)
-
Solvents: Ethanol, Acetone, 1,2-Dimethoxyethane (DME)
Procedure:
-
Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1): React 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide in refluxing ethanol for 24 hours[3].
-
Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2): Treat compound 1 with refluxing phosphorus oxychloride for 24 hours[3].
-
Synthesis of 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (3): React compound 2 with morpholine in acetone with potassium carbonate at room temperature for 1.5 hours[3].
-
Suzuki-Miyaura Coupling: To a solution of compound 3 in DME, add the aryl boronic acid, Pd(PPh₃)₄, and 2M aqueous Na₂CO₃. Reflux the mixture overnight[3]. After cooling, perform an aqueous workup and purify the product by column chromatography.
Protocol 6: IRAK4 Kinase Inhibition Assay (Luminescent)
This protocol is based on the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant IRAK4 enzyme
-
Myelin Basic Protein (MBP) as substrate
-
ATP
-
Test compound
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase Buffer
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the IRAK4 enzyme with the test compound.
-
Initiate the kinase reaction by adding a mixture of MBP and ATP. Incubate for 60 minutes at room temperature.
-
Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to measure the generated ADP via a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence and calculate the IC50 value.
Signaling Pathway
Caption: IRAK4 signaling cascade and its inhibition by pyrazolo[1,5-a]pyrimidines.
IV. Synthesis and Biological Evaluation of Pyrimidine-Based COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory response and is also implicated in cancer progression. Pyrimidine derivatives have been developed as selective COX-2 inhibitors[5][6][7][8][9].
Data Presentation: COX-2 Inhibition
| Compound ID | COX-1 IC50 (µM)[7] | COX-2 IC50 (µM)[7] | Selectivity Index (COX-1/COX-2) |
| 3 | 5.50 | 0.85 | 6.47 |
| 4a | 5.05 | 0.65 | 7.77 |
| Celecoxib | 6.34 | 0.56 | 11.32 |
| Ibuprofen | 3.10 | 1.20 | 2.58 |
Experimental Protocols
Protocol 7: Synthesis of Pyrimidine Sulfonamide COX-2 Inhibitors
This protocol describes a general method for synthesizing pyrimidine sulfonamide derivatives, a class of COX-2 inhibitors.
Materials:
-
2-Amino-pyrimidine-5-boronic acid
-
Aryl halide containing a sulfonamide group (e.g., 4-bromobenzenesulfonamide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water)
Procedure:
-
In a reaction vessel, combine 2-amino-pyrimidine-5-boronic acid, the aryl halide sulfonamide, palladium catalyst, and base.
-
Degas the vessel and backfill with an inert atmosphere.
-
Add the degassed solvent mixture.
-
Heat the reaction to reflux and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction and perform a standard aqueous workup.
-
Purify the crude product by crystallization or column chromatography to yield the desired pyrimidine sulfonamide.
Protocol 8: COX-2 Inhibitor Screening Assay (Colorimetric)
This assay measures the peroxidase activity of COX enzymes.
Materials:
-
Purified human COX-1 and COX-2 enzymes
-
Heme cofactor
-
Test compound
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
96-well plate
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add Assay Buffer, Heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the diluted test compound or vehicle control and pre-incubate.
-
Add the colorimetric substrate.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
Calculate the percent inhibition for each enzyme and determine the IC50 values to assess potency and selectivity.
Signaling Pathway
Caption: The COX-2 pathway in inflammation and its inhibition by pyrimidine derivatives.
References
- 1. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl structures.[1][2][3] This methodology is of paramount importance in medicinal chemistry and drug development, where the pyrimidine scaffold is a prevalent feature in a wide array of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[4][5] Pyrimidine boronic acids are key building blocks, allowing for the direct incorporation of this vital heterocycle into complex molecules.[4]
Conventional heating methods for Suzuki couplings can often be time-consuming. Microwave-assisted synthesis has emerged as a transformative technology, offering significant advantages such as dramatically reduced reaction times (from hours to minutes), improved product yields, and enhanced reproducibility.[1][6] The electron-deficient nature of the pyrimidine ring makes its halogenated derivatives highly reactive substrates for these cross-coupling reactions.[1][5]
These application notes provide a comprehensive guide to performing microwave-assisted Suzuki coupling reactions with pyrimidine boronic acids, including optimized protocols and data to facilitate the efficient synthesis of substituted pyrimidines.
Data Presentation: Optimization of Reaction Conditions
The efficiency of the microwave-assisted Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent system. The following tables summarize the optimization of these parameters for a model reaction between a halogenated pyrimidine and an aryl boronic acid.
Table 1: Catalyst Screening [1]
| Catalyst (5 mol%) | Yield (%) |
| Pd(PPh₃)₄ | 65 |
| Pd(dppf)Cl₂ | 58 |
| Pd(OAc)₂ | 35 |
| PdCl₂(PPh₃)₂ | 42 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[1]
Table 2: Base Screening
| Base (3.0 equiv) | Yield (%) |
| K₂CO₃ | 80 |
| K₃PO₄ | 75 |
| Cs₂CO₃ | 88 |
| Na₂CO₃ | 72 |
| Et₃N | 45 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.
Table 3: Solvent Mixture Screening [1]
| Solvent System (v/v) | Yield (%) |
| 1,4-Dioxane/H₂O (2:1) | 80 |
| Toluene/H₂O (2:1) | 65 |
| DMF/H₂O (2:1) | 78 |
| Acetonitrile/H₂O (2:1) | 55 |
| Ethanol/H₂O (1:1) | 70 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (1.5 mmol), 100 °C, 15 min, microwave irradiation.
Experimental Protocols
Below is a general protocol for the microwave-assisted Suzuki-Miyaura coupling of a halogenated pyrimidine with a pyrimidine boronic acid. This protocol should be considered a starting point, and optimization may be necessary for specific substrates.
Materials:
-
Halogenated pyrimidine (e.g., 2-chloropyrimidine, 2,4-dichloropyrimidine) (1.0 equiv)
-
Pyrimidine boronic acid or its ester (1.0-1.5 equiv)[4]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.5-5 mol%)[4]
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)[4]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)[4]
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)[4]
-
Microwave reactor vials with stir bars
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a microwave reaction vial equipped with a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), the palladium catalyst (0.0025 mmol, 0.5 mol%), and the base (1.5 mmol).[1]
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[4]
-
Add 6 mL of the degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v) via syringe.[1][4]
-
Place the vial in the microwave reactor.[1]
-
Irradiate the reaction mixture at the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes) with stirring.[1][4]
-
After the reaction is complete, allow the vial to cool to room temperature.[1]
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄.[1]
-
Filter and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[1]
Visualizations
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid is a versatile building block in organic synthesis, particularly valued in the field of medicinal chemistry. Its unique trifunctional nature, featuring a pyrimidine core, a benzyloxy protecting group, and a reactive boronic acid moiety, makes it an excellent scaffold for the construction of complex molecules with diverse biological activities. The pyrimidine ring is a well-established "privileged structure" in drug discovery, known for its ability to mimic purine bases and interact with a variety of biological targets. The boronic acid group serves as a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of (hetero)aryl partners.
This document provides detailed application notes on the use of this compound in the synthesis of kinase inhibitors, with a specific focus on its application in the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. Furthermore, a comprehensive experimental protocol for a representative Suzuki-Miyaura coupling reaction is provided, alongside quantitative data for a synthesized inhibitor and a visual representation of the targeted signaling pathway.
Application: Synthesis of RIPK1 Kinase Inhibitors
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular necroptosis, a form of programmed cell death, and plays a significant role in inflammatory signaling. Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases. Consequently, the development of potent and selective RIPK1 inhibitors is a promising therapeutic strategy.
This compound has been successfully employed as a key building block in the synthesis of novel and potent RIPK1 inhibitors. The pyrimidine core of this building block serves as a scaffold to which other crucial pharmacophoric elements can be attached.
A notable example is the synthesis of a potent RIPK1 inhibitor, where this compound is coupled with a substituted pyrazole derivative via a Suzuki-Miyaura reaction. This reaction forms the core of the final inhibitor molecule, which has demonstrated high efficacy in blocking TNFα-induced necroptosis in both human and mouse cells.
Quantitative Data of a Representative RIPK1 Inhibitor
The following table summarizes the in vitro activity of a novel pyrimidine-based RIPK1 inhibitor synthesized using this compound.
| Compound ID | Target | Assay | IC50 / EC50 (nM) | Binding Affinity (Kd, nM) |
| Compound 70 | RIPK1 | TNFα-induced necroptosis (human) | 17 | 9.2 |
| Compound 70 | RIPK1 | TNFα-induced necroptosis (mouse) | 30 | Not Reported |
Data sourced from a study on potent RIPK1 inhibitors with in vivo anti-inflammatory activity.[1]
Experimental Protocols
This section provides a general protocol for the Suzuki-Miyaura cross-coupling of this compound with a heteroaryl halide. This protocol is based on established methods for similar pyrimidine boronic acids and should be optimized for specific substrates and reaction scales.
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Heteroaryl halide (e.g., substituted bromopyrazole) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Microwave reactor vials
-
Magnetic stir bars
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a microwave reactor vial equipped with a magnetic stir bar, add this compound, the heteroaryl halide, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture to the vial.
-
Inert Atmosphere: Seal the vial and purge with an inert gas for 5-10 minutes.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired coupled product.
Visualizations
RIPK1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of RIPK1 in the necroptosis pathway and the point of intervention for the synthesized inhibitors.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Pyrimidine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For medicinal chemists and drug development professionals, the pyrimidine scaffold is of paramount importance due to its prevalence in a vast array of biologically active compounds, including kinase inhibitors, antiviral agents, and other therapeutics.[1] Pyrimidine boronic acids and their derivatives serve as key building blocks for the synthesis of these complex molecules.
These application notes provide a comprehensive guide to performing palladium-catalyzed cross-coupling reactions with pyrimidine boronic acids, with a focus on the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. Detailed protocols, quantitative data, and visual aids are presented to facilitate the successful application of these powerful synthetic methods in a research and development setting.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used methods for the formation of C(sp²)–C(sp²) bonds, owing to the stability and low toxicity of the requisite organoboron reagents.[2] In the context of pyrimidine chemistry, this reaction allows for the direct arylation or heteroarylation of the pyrimidine core.
Factors Influencing Reactivity
The success of a Suzuki-Miyaura coupling involving pyrimidine boronic acids is influenced by several factors:
-
Position of the Boronic Acid Group: The regiochemistry of the boronic acid on the pyrimidine ring significantly impacts reactivity. Generally, 5-pyrimidinylboronic acids exhibit good reactivity. 4-Pyrimidinylboronic acids can also be effective coupling partners, often requiring optimized catalyst systems. 2-Pyrimidinylboronic acids are the most challenging due to potential coordination of the adjacent nitrogen to the palladium catalyst, which can lead to catalyst inhibition.
-
Catalyst System: The choice of the palladium precursor and, critically, the ligand is essential for a successful coupling. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Fu laboratories (e.g., XPhos, SPhos), are often effective.[1] For microwave-assisted couplings of dichloropyrimidines, Pd(PPh₃)₄ has been shown to be a highly effective catalyst.[3][4]
-
Base and Solvent: The selection of the appropriate base and solvent system is crucial for efficient reaction. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Solvent systems often consist of a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water.[1][3]
Quantitative Data for Suzuki-Miyaura Coupling
The following tables summarize representative yields for the Suzuki-Miyaura coupling of various pyrimidine substrates with aryl and heteroaryl boronic acids.
Table 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Various Boronic Acids [3][4]
| Boronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | 81 |
| 4-Methylphenylboronic acid | 2-Chloro-4-(p-tolyl)pyrimidine | 85 |
| 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 88 |
| 4-Fluorophenylboronic acid | 2-Chloro-4-(4-fluorophenyl)pyrimidine | 75 |
| 4-(Trifluoromethyl)phenylboronic acid | 2-Chloro-4-(4-(trifluoromethyl)phenyl)pyrimidine | 65 |
| 2-Thienylboronic acid | 2-Chloro-4-(thiophen-2-yl)pyrimidine | 78 |
| 3-Pyridinylboronic acid | 2-Chloro-4-(pyridin-3-yl)pyrimidine | 72 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), boronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[1]
Table 2: Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Arylboronic Acids [5]
| Arylboronic Acid | Base | Solvent | Yield (%) |
| Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 |
| 4-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene | 80 |
| 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 75 |
| 3,5-Dimethylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 85 |
Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol), arylboronic acid (1.08 mmol), Pd(PPh₃)₄ (5 mol%), base (1.972 mmol), solvent (6 mL), H₂O (1.5 mL), 70-80 °C, 18-22 h.[5]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid[1][3]
Materials:
-
2,4-Dichloropyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (74.5 mg, 0.5 mmol), phenylboronic acid (61.0 mg, 0.5 mmol), and K₂CO₃ (207.3 mg, 1.5 mmol).
-
Add Pd(PPh₃)₄ (2.9 mg, 0.0025 mmol, 0.5 mol%).
-
Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-chloro-4-phenylpyrimidine.
II. Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene.[6] While the classic Heck reaction utilizes aryl halides, variations involving aryl boronic acids, often termed oxidative Heck-type reactions, have been developed. These reactions provide a powerful method for the alkenylation of pyrimidines.
Experimental Protocol: Oxidative Heck-Type Coupling of a Pyrimidine Derivative with an Alkene
Materials:
-
Pyrimidine boronic acid
-
Alkene (e.g., styrene, acrylate)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Ligand (e.g., 1,10-phenanthroline)
-
Oxidant (e.g., Ag₂O, benzoquinone)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., DMF, DMAc)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the pyrimidine boronic acid (1.0 equiv), Pd(OAc)₂ (5-10 mol%), and the ligand (10-20 mol%).
-
Add the anhydrous solvent, followed by the alkene (1.2-1.5 equiv), the base (2.0 equiv), and the oxidant (1.0-2.0 equiv).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble materials.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
III. Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[5][7][8] This reaction is instrumental in synthesizing arylalkynes and conjugated enynes, which are valuable motifs in drug discovery.
Quantitative Data for Sonogashira Coupling
Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [9][10]
| 2-Amino-3-bromopyridine Derivative | Terminal Alkyne | Product | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 |
| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 2-Amino-5-methyl-3-(phenylethynyl)pyridine | 92 |
| 2-Amino-3-bromopyridine | 1-Hexyne | 2-Amino-3-(hex-1-yn-1-yl)pyridine | 85 |
| 2-Amino-3-bromopyridine | 3-Phenyl-1-propyne | 2-Amino-3-(3-phenylprop-1-yn-1-yl)pyridine | 88 |
Reaction Conditions: 2-amino-3-bromopyridine derivative (0.5 mmol), terminal alkyne (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N (1 mL), DMF (2 mL), 100 °C, 3 h.[9]
Experimental Protocol: Sonogashira Coupling of a Halogenated Pyrimidine with a Terminal Alkyne[7][9]
Materials:
-
Halogenated pyrimidine (e.g., 2-chloropyrimidine, 5-bromopyrimidine)
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] or similar Pd(II) precursor
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halogenated pyrimidine (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and CuI (0.04 mmol).
-
Add the anhydrous solvent (5 mL) and triethylamine (3.0 mmol). Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise via a syringe.
-
Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester is a key building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic molecules. Its structure, featuring a substituted pyrimidine core with a versatile boronic acid pinacol ester group, makes it an ideal reagent for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of novel drug candidates.
The principal application of this reagent is in the synthesis of the investigational drug Mivavotinib (TAK-659) , a potent and selective dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] These kinases are crucial components of signaling pathways that are often dysregulated in various hematological malignancies and inflammatory diseases.
Application in the Synthesis of Mivavotinib (TAK-659)
Mivavotinib has been evaluated in clinical trials for the treatment of various B-cell lymphomas.[3] The core structure of Mivavotinib is assembled through a Suzuki-Miyaura coupling reaction where the this compound pinacol ester is coupled with a suitable heterocyclic partner. This reaction is a critical step in the overall synthetic route, highlighting the importance of the title compound as a key intermediate.
Biological Activity of the Target Molecule: Mivavotinib (TAK-659)
Mivavotinib is a highly potent inhibitor of both SYK and FLT3, exhibiting significant activity in preclinical and clinical studies. The quantitative data on its inhibitory activity and clinical efficacy are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of Mivavotinib (TAK-659)
| Target Kinase | IC₅₀ (nM) | Reference |
| Spleen Tyrosine Kinase (SYK) | 3.2 | [1][2] |
| FMS-like Tyrosine Kinase 3 (FLT3) | 4.6 | [1][2] |
Table 2: Clinical Trial Data for Mivavotinib (TAK-659) in B-Cell Lymphoma
| Disease | Phase | Dosage | Overall Response Rate (ORR) | Complete Response (CR) | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | I | 60-120 mg once daily | 28% | 19% | [3] |
| Follicular Lymphoma (FL) | I | 60-120 mg once daily | 89% | 22% | [3] |
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura coupling reaction utilizing this compound pinacol ester in the synthesis of a key intermediate for Mivavotinib. This protocol is based on established methodologies for similar transformations.
Synthesis of a Mivavotinib Precursor via Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound pinacol ester with a generic halogenated pyrazole, a common core in kinase inhibitors.
Reaction Scheme:
A typical Suzuki-Miyaura coupling reaction.
Materials:
-
This compound pinacol ester
-
Halogenated pyrazole derivative (e.g., 4-bromo-1H-pyrazole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide (DMF))
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated pyrazole (1.0 eq), this compound pinacol ester (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio). Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Introduction: To the degassed mixture, add the palladium catalyst (0.02 - 0.10 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the biological context of Mivavotinib's action and a general workflow for its synthesis and evaluation.
Simplified signaling pathway inhibited by Mivavotinib.
References
Application Notes and Protocols for Aminative Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminative Suzuki-Miyaura coupling represents a novel transformation in cross-coupling chemistry, enabling the synthesis of diaryl amines from readily available aryl (pseudo)halides and aryl boronic acids. This reaction incorporates a formal nitrene insertion into the conventional Suzuki-Miyaura pathway, effectively transforming a carbon-carbon bond-forming reaction into a carbon-nitrogen-carbon bond construction. This innovative approach, developed by Onnuch, Ramagonolla, and Liu, provides a powerful tool for medicinal chemists and drug development professionals to rapidly access diverse diaryl amine scaffolds, which are privileged structures in many pharmaceutical agents.[1][2][3][4]
This protocol's significance lies in its ability to leverage existing libraries of Suzuki-Miyaura coupling partners to generate products typically associated with Buchwald-Hartwig amination, thereby expanding the accessible chemical space from common starting materials.[1][2][3][4] The reaction is characterized by its broad substrate scope, functional group tolerance, and high yields, making it a valuable addition to the synthetic chemist's toolbox.
A key factor in the success of this transformation is the use of a palladium catalyst bearing a bulky ancillary phosphine ligand, such as t-BuBrettPhos. This specific ligand choice is crucial for steering the reaction pathway towards the desired aminative coupling product while suppressing the conventional C-C coupled biaryl product.[1][3] The reaction also employs a commercially available amination reagent, O-diphenylphosphinyl hydroxylamine (DPPH), as the nitrogen source.
Signaling Pathways and Logical Relationships
The aminative Suzuki-Miyaura coupling fundamentally alters the outcome of the traditional Suzuki-Miyaura catalytic cycle by intercepting a key intermediate with an aminating agent. The logical relationship between the choice of ligand and the reaction outcome is a critical aspect of this methodology.
Caption: Conceptual comparison of traditional and aminative Suzuki-Miyaura pathways.
Experimental Workflow
The following diagram outlines the general experimental workflow for the aminative Suzuki-Miyaura coupling.
Caption: General experimental workflow for aminative Suzuki-Miyaura coupling.
Experimental Protocols
General Procedure for the Aminative Coupling of Aryl Triflates with Arylboronic Acids:
To an oven-dried 4 mL vial equipped with a magnetic stir bar was added the aryl triflate (0.2 mmol, 1.0 equiv), O-diphenylphosphinyl hydroxylamine (DPPH) (55.8 mg, 0.24 mmol, 1.2 equiv), arylboronic acid (0.3 mmol, 1.5 equiv), and cesium carbonate (195.5 mg, 0.6 mmol, 3.0 equiv). The vial was sealed with a Teflon-lined cap. The vial was then evacuated and backfilled with nitrogen gas (this cycle was repeated three times). Under a nitrogen atmosphere, a solution of t-BuBrettPhos (5.8 mg, 0.012 mmol, 6 mol%) and palladium acetate (1.4 mg, 0.006 mmol, 3 mol%) in degassed 1,4-dioxane (1.0 mL) was added via syringe. The reaction mixture was stirred at 80 °C for 12 hours. After completion, the reaction was cooled to room temperature, diluted with dichloromethane (CH₂Cl₂), and filtered through a short plug of silica gel, eluting with CH₂Cl₂. The filtrate was concentrated under reduced pressure, and the crude product was purified by flash column chromatography on silica gel.
General Procedure for the Aminative Coupling of Aryl Bromides with Arylboronic Acids:
In a nitrogen-filled glovebox, an oven-dried 4 mL vial was charged with the aryl bromide (0.2 mmol, 1.0 equiv), DPPH (65.1 mg, 0.28 mmol, 1.4 equiv), arylboronic acid (0.4 mmol, 2.0 equiv), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (90 µL, 0.6 mmol, 3.0 equiv). A stock solution of t-BuBrettPhos Pd G3 precatalyst (3 mol%) in degassed toluene was prepared. The precatalyst solution (providing 0.006 mmol of Pd) was added to the vial. The vial was sealed and heated to 100 °C for 12 hours. Following the reaction, the mixture was cooled to ambient temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by preparative thin-layer chromatography (TLC) or flash column chromatography.
General Procedure for the Aminative Coupling of Aryl Chlorides with Arylboronic Acids:
Inside a glovebox, an oven-dried vial was loaded with the aryl chloride (0.2 mmol, 1.0 equiv), DPPH (74.4 mg, 0.32 mmol, 1.6 equiv), arylboronic acid (0.5 mmol, 2.5 equiv), and DBU (120 µL, 0.8 mmol, 4.0 equiv). A solution of the t-BuBrettPhos Pd G3 precatalyst (5 mol%) in degassed toluene was added. The vial was sealed and the reaction mixture was stirred at 120 °C for 24 hours. After cooling, the reaction mixture was worked up and purified using similar procedures as described for aryl bromides.
Data Presentation
Table 1: Optimized Reaction Conditions for the Model Reaction
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (3) | t-BuBrettPhos (6) | Cs₂CO₃ (3.0) | 1,4-Dioxane | 80 | 12 | 96 |
| 2 | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3.0) | 1,4-Dioxane | 80 | 12 | Trace |
| 3 | Pd(OAc)₂ (3) | BrettPhos (6) | Cs₂CO₃ (3.0) | 1,4-Dioxane | 80 | 12 | 70 |
| 4 | t-BuBrettPhos Pd G3 (3) | - | DBU (3.0) | Toluene | 100 | 12 | 92 |
Reaction of 4-methoxyphenyl triflate with 4-(trifluoromethyl)phenylboronic acid. Yields are for the diaryl amine product.
Table 2: Substrate Scope for the Aminative Coupling of Aryl Triflates with Arylboronic Acids
| Aryl Triflate | Arylboronic Acid | Product | Yield (%) |
| 4-MeO-C₆H₄-OTf | 4-CF₃-C₆H₄-B(OH)₂ | 4-MeO-C₆H₄-NH-C₆H₄-4-CF₃ | 96 |
| Phenyl-OTf | 4-MeO-C₆H₄-B(OH)₂ | Ph-NH-C₆H₄-4-OMe | 85 |
| 4-Ac-C₆H₄-OTf | Phenyl-B(OH)₂ | 4-Ac-C₆H₄-NH-Ph | 78 |
| 2-Naphthyl-OTf | 3,5-di-Me-C₆H₃-B(OH)₂ | 2-Naphthyl-NH-C₆H₃-3,5-di-Me | 91 |
Table 3: Substrate Scope for the Aminative Coupling of Aryl Bromides with Arylboronic Acids
| Aryl Bromide | Arylboronic Acid | Product | Yield (%) |
| 4-CN-C₆H₄-Br | 4-tBu-C₆H₄-B(OH)₂ | 4-CN-C₆H₄-NH-C₆H₄-4-tBu | 88 |
| 3-Cl-C₆H₄-Br | Phenyl-B(OH)₂ | 3-Cl-C₆H₄-NH-Ph | 82 |
| 2-Me-C₆H₄-Br | 4-F-C₆H₄-B(OH)₂ | 2-Me-C₆H₄-NH-C₆H₄-4-F | 75 |
| 3-Pyridyl-Br | 2-Thienyl-B(OH)₂ | 3-Pyridyl-NH-2-Thienyl | 65 |
Table 4: Substrate Scope for the Aminative Coupling of Aryl Chlorides with Arylboronic Acids
| Aryl Chloride | Arylboronic Acid | Product | Yield (%) |
| 4-CF₃-C₆H₄-Cl | Phenyl-B(OH)₂ | 4-CF₃-C₆H₄-NH-Ph | 71 |
| 4-MeO-C₆H₄-Cl | 4-Me-C₆H₄-B(OH)₂ | 4-MeO-C₆H₄-NH-C₆H₄-4-Me | 79 |
| 2-Cl-C₆H₄-Cl | 3-MeO-C₆H₄-B(OH)₂ | 2-Cl-C₆H₄-NH-C₆H₄-3-OMe | 68 |
| 4-Ph-C₆H₄-Cl | Phenyl-B(OH)₂ | 4-Ph-C₆H₄-NH-Ph | 84 |
Note: Yields are isolated yields and may vary depending on the specific substrates and reaction scale.
Concluding Remarks
The aminative Suzuki-Miyaura coupling is a robust and versatile method for the synthesis of diaryl amines. The provided protocols offer a general starting point for a wide range of substrates. For optimal results, particularly with challenging substrates, fine-tuning of the reaction parameters such as base, solvent, temperature, and catalyst loading may be necessary. The successful application of this methodology hinges on the use of a sterically demanding phosphine ligand, which effectively redirects the catalytic cycle towards the desired aminative pathway. This reaction significantly broadens the utility of existing chemical feedstocks and provides a powerful strategy for the rapid generation of molecular diversity in drug discovery and development.
References
Application Notes and Protocols for the Regioselective Synthesis of Substituted Pyrimidines via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the regioselective synthesis of substituted pyrimidines utilizing boronic acids through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The pyrimidine scaffold is a ubiquitous motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] This protocol offers a robust and versatile method for the functionalization of pyrimidine rings, enabling the generation of diverse compound libraries crucial for drug discovery and development.
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction between an organoboron compound (typically a boronic acid) and an organohalide.[3][4] When applied to halogenated pyrimidines, this reaction demonstrates remarkable regioselectivity, allowing for the controlled introduction of aryl, heteroaryl, or alkyl substituents. The electron-deficient nature of the pyrimidine ring renders halogenated pyrimidines highly reactive substrates for this transformation.[1]
Microwave-assisted synthesis has emerged as a key technology for this reaction, offering significantly reduced reaction times, improved yields, and enhanced reproducibility compared to conventional heating methods.[1][2]
Data Presentation: Optimization of Reaction Conditions
The efficiency and regioselectivity of the Suzuki-Miyaura coupling of pyrimidines are highly dependent on the choice of catalyst, base, and solvent system. The following tables summarize the optimization of these parameters for the model reaction between 2,4-dichloropyrimidine and phenylboronic acid, which selectively yields C4-substituted pyrimidines.[1][2]
Table 1: Catalyst Screening for the Synthesis of 2-chloro-4-phenylpyrimidine [1]
| Catalyst (5 mol%) | Yield (%) |
| Pd(PPh₃)₄ | 65 |
| Pd(dppf)Cl₂ | 58 |
| Pd(OAc)₂ | 35 |
| PdCl₂(PPh₃)₂ | 42 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[1]
Table 2: Base Screening for the Synthesis of 2-chloro-4-phenylpyrimidine
| Base | Yield (%) |
| K₂CO₃ | 65 |
| K₃PO₄ | 72 |
| Cs₂CO₃ | 68 |
| Na₂CO₃ | 55 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.
Table 3: Solvent System Screening for the Synthesis of 2-chloro-4-phenylpyrimidine [1]
| Solvent System (v/v) | Yield (%) |
| 1,4-Dioxane/H₂O (2:1) | 65 |
| Toluene/H₂O (2:1) | 58 |
| DMF/H₂O (2:1) | 45 |
| Acetonitrile/H₂O (2:1) | 52 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation.[1]
Reactivity and Regioselectivity
The regioselectivity of the Suzuki-Miyaura coupling on polyhalogenated pyrimidines is a key feature of this methodology. For 2,4-dichloropyrimidines, the reaction preferentially occurs at the C4 position. This is attributed to the higher reactivity of the chlorine atom at this position. Similarly, for 2,4,6-trichloropyrimidine, the initial substitution also favors the C4 position.
The reactivity of pyrimidine boronic acids is also a critical consideration. 5-Pyrimidinylboronic acids generally show good reactivity.[5] In contrast, 2-pyrimidinylboronic acids are the most challenging substrates due to the proximity of the boronic acid group to the nitrogen atom, which can lead to catalyst inhibition and protodeboronation.[5][6] 4-Pyrimidinylboronic acids exhibit intermediate reactivity.[5]
Experimental Protocols
General Protocol for Microwave-Assisted Regioselective C4-Arylation of 2,4-Dichloropyrimidine
This protocol details a general procedure for the regioselective Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with a generic arylboronic acid.
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid (1.0-1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5-2 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
10 mL microwave reactor vial with a magnetic stir bar
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and the base (1.5 mmol).[1]
-
Add the palladium catalyst (0.0025 mmol, 0.5 mol%).[1]
-
Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.[1]
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[1]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄.[1]
-
Filter the mixture and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the desired C4-substituted pyrimidine.[1]
Protocol for Suzuki Coupling with a Halogenated Pyrimidine under Conventional Heating
This protocol provides a general method for researchers without access to a microwave reactor.
Materials:
-
Halogenated pyrimidine (e.g., 4-Chloro-6-(3-iodophenyl)pyrimidine) (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 eq)
-
Degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Dry Schlenk flask
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halogenated pyrimidine (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).[3]
-
Add the palladium catalyst (0.02-0.05 eq).[3]
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 80-110 °C and stir for 2 to 24 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[3]
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Pyrimidine Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving pyrimidine boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with a pyrimidine boronic acid is showing low to no yield. What are the common causes and how can I troubleshoot this?
A1: Low or no conversion in Suzuki coupling with pyrimidine boronic acids can stem from several factors, often related to the inherent properties of the pyrimidine ring and the stability of the boronic acid.
Potential Causes:
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[1][2][3] This is particularly problematic with 2-pyrimidinylboronic acids, a phenomenon analogous to the "2-pyridyl problem".[1]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the coupling partner.[1][3][4] Pyrimidine boronic acids, especially the 2-substituted isomer, are often susceptible to this decomposition pathway, which can be accelerated by high temperatures and certain bases.[1][3]
-
Poor Substrate Reactivity: The position of the boronic acid group on the pyrimidine ring greatly influences its reactivity. 5-Pyrimidinylboronic acids are generally the most reactive, while 2-pyrimidinylboronic acids are the most challenging.[1] Additionally, the electronic properties of substituents on the pyrimidine ring and the halide coupling partner play a crucial role.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and interdependent.[2][5] An incompatible combination can lead to poor catalytic activity and low yields.[2]
-
Steric Hindrance: Bulky groups on either the pyrimidine boronic acid or the aryl halide can sterically impede the reaction.[2]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is often the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2] It is highly recommended to use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][2] These ligands promote the crucial steps in the catalytic cycle and can prevent catalyst deactivation.[1]
-
Choice of Base: The base is crucial for the transmetalation step but can also promote protodeboronation.[6] A screening of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended.[2] Stronger bases are often needed for less reactive substrates, but milder bases may be necessary to preserve unstable boronic acids.[2][7]
-
Solvent and Temperature Optimization: Common solvent systems include mixtures of dioxane/water, DMF, or toluene.[1] The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing decomposition of the boronic acid. Microwave heating can sometimes improve yields and shorten reaction times by providing rapid and uniform heating.[1][8]
-
Use of More Stable Boronic Acid Derivatives: If protodeboronation is a persistent issue, consider converting the pyrimidine boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate.[1][2] These can provide a slow release of the boronic acid during the reaction, keeping its concentration low and minimizing decomposition.[2][4]
Q2: I am observing a significant amount of a side product that corresponds to the homocoupling of my pyrimidine boronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction.
Potential Causes:
-
Inefficient Oxidative Addition: If the oxidative addition of the aryl halide to the palladium catalyst is slow, the palladium(0) species can react with two molecules of the boronic acid, leading to homocoupling.
-
Excess Boronic Acid: Using a large excess of the boronic acid can increase the likelihood of homocoupling.[2]
-
Catalyst System: Some palladium catalysts and ligands are more prone to promoting homocoupling than others.[2]
Troubleshooting Steps:
-
Optimize Reaction Stoichiometry: Carefully control the stoichiometry of your reactants. While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, a large excess should be avoided.[6]
-
Slow Addition of Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture can help to keep its concentration low and minimize homocoupling.[2]
-
Re-evaluate Catalyst System: Experiment with different palladium sources and ligands. As mentioned previously, bulky, electron-rich phosphine ligands can improve the rate of the desired cross-coupling reaction relative to homocoupling.[1][2]
Q3: How does the position of the boronic acid group on the pyrimidine ring affect the reaction outcome?
A3: The position of the boronic acid group has a significant impact on the reactivity and stability of the molecule.[1]
-
5-Pyrimidinylboronic Acids: These are generally the most reactive and tend to give high yields in Suzuki couplings with a variety of partners. The electronic environment at the 5-position is favorable for the transmetalation step.[1]
-
4-Pyrimidinylboronic Acids: The electron-withdrawing nature of the two nitrogen atoms can influence the reactivity at this position.[1] Successful couplings are often achieved with more reactive electrophiles or carefully optimized catalyst systems.[1]
-
2-Pyrimidinylboronic Acids: This isomer is the most challenging to use.[1] The proximity of the boronic acid to the nitrogen atom at the 1-position can lead to catalyst inhibition and a higher susceptibility to protodeboronation.[1] For this isomer, the use of highly active catalysts and more stable boronic acid derivatives is often necessary.[1]
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize the effect of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving pyrimidine substrates.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Pyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 85[9] |
| 2 | 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 3 | 5-Bromopyrimidine | 3-Tolylboronic acid | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Dioxane | 100 | 95 |
| 4 | 2-Bromopyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | dppf | Na₂CO₃ | DME/H₂O | 80 | 65 |
Table 2: Effect of Base and Solvent on Yield
| Entry | Pyrimidine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chloropyrimidine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 88 |
| 2 | 4-Chloropyrimidine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | 75 |
| 3 | 4-Chloropyrimidine | Phenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | 100 | 91 |
| 4 | 5-Bromopyrimidine | Naphthylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 90 | 82 |
| 5 | 5-Bromopyrimidine | Naphthylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 68 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Pyrimidine Boronic Acid
This is a general starting point and may require optimization for specific substrates.[1]
Materials:
-
Halogenated pyrimidine or Pyrimidine boronic acid (1.0 equiv)
-
Aryl/heteroaryl boronic acid or Aryl/heteroaryl halide (1.0-1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.5-5 mol%)[1]
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)[1]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)[1]
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)[1]
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the pyrimidine derivative, the coupling partner, the palladium catalyst, the ligand (if used), and the base.
-
Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[6]
-
Add the degassed solvent via syringe.[6]
-
Heat the reaction mixture to the desired temperature with stirring for the specified time. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][2]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[1]
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine derivative, the coupling partner, the palladium catalyst, the ligand (if used), and the base.[1]
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[1]
-
Add the degassed solvent system via syringe.[1]
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[1]
-
After the reaction is complete, cool the vessel to room temperature and proceed with the workup and purification as described in the general protocol.[1]
Visualizations
Caption: A troubleshooting workflow for addressing low yields in Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling with potential failure points.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Sterically Hindered Pyrimidine Boronic Acids
Welcome to the technical support center for the optimization of reaction conditions for sterically hindered pyrimidine boronic acids. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving these complex substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing little to no conversion of my sterically hindered pyrimidine boronic acid in a Suzuki-Miyaura coupling. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion is a frequent issue when working with sterically hindered pyrimidine boronic acids and can be attributed to several factors.[1]
-
Potential Causes:
-
Steric Hindrance: The bulky nature of the pyrimidine boronic acid and/or its coupling partner can significantly slow down the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]
-
Catalyst Inhibition: The basic nitrogen atoms on the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation. This is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[1][2]
-
Inactive Catalyst: The active catalytic species is Pd(0), and the pre-catalyst may not be efficiently reduced to this state under the reaction conditions.[1]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and can dramatically affect the reaction outcome.[1]
-
-
Troubleshooting & Optimization Strategies:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for these challenging substrates.[1] It is highly recommended to employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands facilitate the formation of a highly reactive, coordinatively unsaturated Pd(0) species.[1]
-
Base Selection: A weak base may not be sufficient to activate the boronic acid for transmetalation. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.
-
Solvent System: Aprotic polar solvents are generally preferred. Common choices include 1,4-dioxane/water mixtures, DMF, or toluene. Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.[1]
-
Temperature and Reaction Time: Higher temperatures, often achieved through conventional heating or microwave irradiation, can help overcome the activation energy barrier associated with sterically hindered substrates.[2][3] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[1]
-
Catalyst Loading: While not always the first parameter to adjust, a modest increase in catalyst loading may improve conversion.[1]
-
Q2: My reaction is generating a significant amount of homocoupling product (a dimer of the boronic acid). How can this side reaction be minimized?
A2: Homocoupling is a common side reaction, particularly with electron-rich boronic acids.
-
Potential Causes:
-
Troubleshooting Steps:
-
Maintain an Inert Atmosphere: It is crucial to ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon). All solvents and reagents must be thoroughly degassed before use.[1]
-
Control Stoichiometry: Using a large excess of the boronic acid can favor homocoupling. A slight excess (typically 1.1-1.2 equivalents) is often optimal.[1]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[1]
-
Catalyst and Ligand Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands can be beneficial.[1]
-
Q3: I am observing significant protodeboronation (loss of the boronic acid group). What measures can I take to prevent this?
A3: Protodeboronation is a prevalent decomposition pathway for boronic acids, especially under basic conditions. Unstable boronic acids, such as some 2-heterocyclic derivatives, are particularly susceptible.[1][2]
-
Potential Causes:
-
Reaction with Base and Water: The combination of a strong base and water can facilitate the cleavage of the C-B bond.[1]
-
Inherently Unstable Boronic Acid: 2-Pyrimidineboronic acids are known to be more susceptible to protodeboronation due to the proximity of the boronic acid group to the ring nitrogen.[2]
-
-
Troubleshooting Steps:
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly reduce the rate of protodeboronation.[2][4] These esters can then be used directly in the coupling reaction.
-
Anhydrous Conditions: Where possible, running the reaction under anhydrous conditions can minimize protodeboronation. However, it is important to note that water is often necessary for the activity of certain bases.[1]
-
Careful Base Selection: The choice of base can influence the rate of protodeboronation. It may be necessary to screen different bases to find the optimal balance between reactivity and stability.
-
Data Presentation: Optimized Reaction Conditions
The following tables summarize successful reaction conditions for the Suzuki-Miyaura coupling of various pyrimidine boronic acids. Note that direct comparison of yields may not be entirely accurate due to variations in substrates and reaction scales across different studies.[2]
Table 1: General Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₄ | Pre-catalyst choice can be important. |
| Ligand | SPhos, XPhos, RuPhos, P(tBu)₃ | Bulky, electron-rich ligands are crucial.[2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong inorganic bases are generally effective. |
| Solvent | 1,4-Dioxane/H₂O, DMF, Toluene | Must be degassed.[1] |
| Temperature | 80-120 °C | Higher temperatures are often required. |
| Atmosphere | Inert (Argon or Nitrogen) | Strictly required to prevent side reactions.[1] |
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Microwave conditions can sometimes allow for the use of more common catalysts.[3] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Typically 2.0-3.0 equivalents are used.[2] |
| Solvent | 1,4-Dioxane/H₂O, DMF | Degassed solvents are essential.[2] |
| Temperature | 100-150 °C | Microwave heating allows for rapid heating to high temperatures.[2] |
| Time | 10-30 minutes | Reaction times are significantly reduced compared to conventional heating.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide, palladium catalyst, and ligand.
-
Add the base and the sterically hindered pyrimidine boronic acid (or its ester derivative).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature and stir for the required time.
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine derivative, the coupling partner, the palladium catalyst, the ligand (if used), and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.[2]
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[2]
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[2]
Visualizations
References
Technical Support Center: Prevention of Protodeboronation in Pyrimidine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of protodeboronation encountered during experiments with pyrimidine boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is protodeboronation and why is it a problem with pyrimidine boronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the pyrimidine boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes the boronic acid, which reduces the yield of the desired cross-coupled product and complicates the purification process. Pyrimidine boronic acids, particularly certain isomers, are highly susceptible to this decomposition pathway.[2]
Q2: Are all pyrimidine boronic acid isomers equally unstable?
A2: No, the position of the boronic acid group on the pyrimidine ring significantly impacts its stability. The general order of stability is:
-
5-Pyrimidinylboronic acids: Generally the most stable and reactive isomers. The electronic environment at the 5-position is favorable for the transmetalation step in Suzuki-Miyaura coupling.[2]
-
4-Pyrimidinylboronic acids: These are less stable due to the electron-withdrawing nature of the nitrogen atoms at the 1- and 3-positions.[2]
-
2-Pyrimidinylboronic acids: This isomer is the most challenging and highly prone to protodeboronation.[2] This is analogous to the well-documented "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid group can lead to catalyst inhibition and rapid decomposition.[1][2]
Q3: What are the primary factors that promote protodeboronation?
A3: Several factors can accelerate protodeboronation:
-
pH of the reaction medium: For basic heteroaromatic boronic acids like pyrimidine boronic acids, the formation of a zwitterionic species, especially under neutral pH conditions, can lead to rapid protodeboronation.[1]
-
Reaction Temperature: Higher temperatures generally increase the rate of protodeboronation.[3]
-
Choice of Base: While a base is necessary for the catalytic cycle of reactions like the Suzuki-Miyaura coupling, strongly basic conditions can promote protodeboronation.[4]
-
Presence of Water: Water acts as a proton source for protodeboronation.[4][5]
-
Inefficient Catalysis: If the desired cross-coupling reaction is slow, the unstable boronic acid has more time to decompose.[3]
Q4: My Suzuki-Miyaura coupling reaction with a pyrimidine boronic acid is giving low yield, and I suspect protodeboronation. What troubleshooting steps can I take?
A4: If you suspect protodeboronation is the cause of low yields, consider the following troubleshooting strategies, summarized in the decision tree below:
Caption: Decision tree for troubleshooting low yields due to protodeboronation.
Data Presentation: Strategies to Mitigate Protodeboronation
The following tables summarize key strategies and their impact on minimizing protodeboronation.
Table 1: Comparison of Boronic Acid Derivatives for Enhanced Stability
| Boronic Acid Derivative | Structure Example (General) | Key Advantages | Considerations |
| Boronic Acid | R-B(OH)₂ | Commercially available, no deprotection needed. | Often unstable, especially 2- and 4-isomers.[2] |
| Pinacol Ester | R-B(pin) | Increased stability compared to boronic acid, can be purified by chromatography. | May require harsher conditions for transmetalation. |
| MIDA Ester | R-B(MIDA) | Exceptionally stable, crystalline solids, allows for "slow-release" of the boronic acid.[6][7] | Requires an additional synthetic step for preparation and subsequent in-situ hydrolysis. |
Table 2: Effect of Reaction Parameters on Protodeboronation
| Parameter | Condition to Minimize Protodeboronation | Rationale | Potential Drawback |
| Temperature | Lower temperature (e.g., 60-80 °C) | Reduces the rate of the protodeboronation side reaction.[3] | May slow down the desired coupling reaction. |
| Base | Milder, non-hydroxide bases (K₃PO₄, K₂CO₃, Cs₂CO₃) | Strong bases can accelerate protodeboronation.[4] | A weaker base may not be sufficient for some coupling partners. |
| Solvent | Anhydrous solvents (e.g., Toluene, Dioxane, 2-MeTHF) | Minimizes the presence of a proton source (water).[3][5] | Some Suzuki-Miyaura coupling reactions require a small amount of water for optimal catalyst activity. |
| Catalyst System | Highly active catalysts (e.g., Pd(OAc)₂/SPhos, XPhos Pd G2) | A faster productive reaction outcompetes the slower protodeboronation.[8] | May be more expensive or air-sensitive. |
| Reaction Time | Minimized | Reduces the exposure time of the unstable boronic acid to potentially degrading conditions.[3] | Requires close monitoring to ensure completion of the desired reaction. |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling of a Pyrimidine Boronic Acid with Minimized Protodeboronation
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Pyrimidine boronic acid or ester (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk tube under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Boronic Acid/Ester Addition: Add the pyrimidine boronic acid or ester to the reaction mixture. For highly unstable boronic acids, consider adding them as a solution over a period of time.
-
Reaction: Heat the mixture to the desired temperature (starting at a lower temperature, e.g., 80 °C) and stir.
-
Monitoring: Monitor the reaction's progress by taking aliquots (under an inert atmosphere) and analyzing via TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[3]
Protocol 2: Suzuki-Miyaura Coupling of a 2-Pyridyl/Pyrimidinyl MIDA Boronate (Slow-Release Strategy)
This protocol is particularly useful for challenging couplings where the corresponding boronic acid is highly unstable.
Materials:
-
2-Pyridyl or 2-Pyrimidinyl MIDA boronate (1.1 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol %)
-
SPhos (10 mol %)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane/Water (e.g., 10:1 mixture), degassed
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide, 2-pyrimidinyl MIDA boronate, K₃PO₄, Pd(OAc)₂, and SPhos to a reaction vial.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture.
-
Reaction Execution: Seal the vial and heat the reaction mixture (e.g., to 70-100 °C). The slow release of the boronic acid may necessitate longer reaction times.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Follow the workup and purification procedure outlined in Protocol 1.[6][8]
Visualizations
Caption: Workflow for the slow-release strategy using MIDA boronates to minimize protodeboronation.
Caption: Competing reaction pathways for pyrimidine boronic acids in Suzuki-Miyaura coupling.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Stability of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid under typical reaction conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during its use in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stability of this compound?
A1: The stability of this compound is primarily influenced by several factors, including pH, temperature, and the presence of moisture and certain metals. Like many boronic acids, it is susceptible to degradation pathways such as protodeboronation, oxidation, and the formation of cyclic trimeric anhydrides known as boroxines through dehydration.[1] The electronic properties of the substituents on the pyrimidine ring also play a significant role. The electron-donating nature of the dimethylamino and benzyloxy groups can affect the reactivity and stability of the carbon-boron bond.[2]
Q2: What is protodeboronation and how does it affect my reactions?
A2: Protodeboronation is a significant decomposition pathway for boronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This process is often accelerated under both acidic and basic conditions and at elevated temperatures.[3] In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, protodeboronation is an undesired side reaction that consumes the boronic acid, leading to lower yields of the desired product.[3][4] The rate of protodeboronation is highly dependent on the reaction pH.[5]
Q3: What are the recommended storage and handling conditions for this compound?
Q4: How can I monitor the stability of this compound in my reaction?
A4: The stability of the boronic acid can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6] HPLC can be used to quantify the remaining boronic acid and detect the formation of degradation products over time.[7][8] ¹H NMR and especially ¹¹B NMR spectroscopy are powerful tools for in-situ monitoring of the reaction, providing structural information about the boronic acid and its potential degradation products.[9][10][11]
Stability Data Summary
Quantitative stability data for this compound is not extensively available in the public domain. The following table provides a summary of general stability information for analogous pyrimidine boronic acids under various conditions. This information should be used as a guideline, and it is recommended to perform stability studies for your specific application.
| Condition | Observation | Potential Impact |
| pH | Stability is highly pH-dependent. Both acidic and strongly basic conditions can promote protodeboronation.[3] | Sub-optimal pH can lead to significant reagent decomposition and reduced product yield. |
| Temperature | Elevated temperatures can accelerate decomposition pathways, including protodeboronation.[1] | Running reactions at the lowest effective temperature is recommended to minimize degradation. |
| Moisture | Susceptible to hydrolysis and can form boroxines (trimeric anhydrides) through dehydration.[1] | Store in a dry environment and use anhydrous solvents to maintain reagent integrity. |
| Atmosphere | Prone to oxidation in the presence of air. | Store and handle under an inert atmosphere (e.g., Nitrogen or Argon). |
| Solvents | Stability can vary depending on the solvent system. Protic solvents may facilitate protodeboronation. | Choose solvents carefully and consider using aprotic conditions when possible. |
Experimental Protocols
Protocol 1: General Method for Assessing Benchtop Stability by ¹H NMR
This protocol provides a general method to evaluate the stability of solid this compound under ambient laboratory conditions.[1]
Methodology:
-
Sample Preparation: Place a known quantity (e.g., 50-100 mg) of the boronic acid in an open vial on a laboratory bench, exposing it to the ambient atmosphere.
-
Time Points: At designated time intervals (e.g., Day 0, 1, 3, 7, and 14), collect a small, accurately weighed aliquot of the solid.
-
NMR Analysis: Dissolve the aliquot in a suitable deuterated solvent (e.g., DMSO-d₆) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Data Analysis: Integrate the signals corresponding to the boronic acid and the internal standard. Calculate the percentage of remaining boronic acid at each time point relative to the initial sample (Day 0).
Protocol 2: Monitoring Reaction Stability by HPLC
This protocol outlines a general procedure for monitoring the concentration of the boronic acid during a reaction.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or a mixture of the reaction solvents).
-
Reaction Sampling: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Sample Quenching and Preparation: Immediately quench the reaction in the aliquot (e.g., by adding a cold, acidic solution) and dilute it to a known volume with the HPLC mobile phase.
-
HPLC Analysis: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Quantification: Determine the concentration of the boronic acid in the sample by comparing its peak area to a calibration curve generated from the standard solutions.
Troubleshooting Guide
Caption: Troubleshooting workflow for low product yield.
Potential Decomposition Pathway
Caption: Potential degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.wur.nl [research.wur.nl]
- 9. mdpi.com [mdpi.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrimidine Boronic Acid Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrimidine boronic acid products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude pyrimidine boronic acid products?
A1: Common impurities can originate from the synthetic route and the inherent instability of the boronic acid functional group. These include:
-
Boroxine: A cyclic trimeric anhydride formed by the intermolecular dehydration of three boronic acid molecules. This is often in equilibrium with the boronic acid form in the solid state and in non-aqueous solutions.[1][2]
-
Protodeboronation Byproduct: The pyrimidine ring without the boronic acid group, resulting from the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This side reaction is often promoted by high temperatures, strong bases, and the presence of water.[3][4]
-
Unreacted Starting Materials: Such as the corresponding halo-pyrimidine (e.g., bromo- or chloro-pyrimidine).
-
Homocoupling Byproducts: Bipyrimidines formed from the coupling of two pyrimidine boronic acid molecules.
-
Residual Palladium Catalyst: From Suzuki-Miyaura cross-coupling reactions.
-
Pinacol or other diols: If the boronic acid is generated from a boronate ester.
Q2: My pyrimidine boronic acid appears to be degrading during silica gel column chromatography. What is happening and how can I prevent it?
A2: Degradation on a silica gel column is a common issue. The acidic nature of silica gel can promote protodeboronation of the pyrimidine boronic acid.[5] Additionally, the polar boronic acid group can interact strongly with the silica, leading to streaking and poor recovery.[5]
To mitigate this, you can:
-
Use deactivated silica: Pre-treat the silica gel with a non-nucleophilic base like triethylamine in the eluent.
-
Add a modifier to the eluent: For basic pyrimidine boronic acids, adding a small amount of triethylamine or ammonia to the mobile phase can improve the peak shape and reduce degradation. For acidic ones, a small amount of acetic acid might be helpful.[6]
-
Consider alternative stationary phases: Neutral alumina can be a good alternative to silica gel for the purification of boronate esters.[6] For the boronic acids themselves, reversed-phase chromatography (C18) is often a better choice.[5]
Q3: What are the best practices for storing pyrimidine boronic acids to ensure their stability?
A3: Pyrimidine boronic acids are sensitive to moisture, air, and sometimes light. To maintain their integrity, it is crucial to:
-
Store under an inert atmosphere: Keep the compound in a tightly sealed container under nitrogen or argon.
-
Store at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C) is recommended for long-term storage.
-
Protect from moisture: Store in a desiccator to prevent the reversible formation of boroxines and other hydrolytic degradation.
Q4: Can I convert my pyrimidine boronic acid to a more stable derivative for easier handling and purification?
A4: Yes, converting the boronic acid to a more stable form is a highly effective strategy. Common stable derivatives include:
-
Pinacol esters: These are generally more stable than the corresponding boronic acids but can be challenging to hydrolyze back to the acid.[7]
-
N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, air-stable, and compatible with silica gel chromatography. They can release the boronic acid under mild aqueous basic conditions.[3][5]
-
Potassium trifluoroborate salts (R-BF3K): These are typically crystalline, air-stable solids.[8]
Troubleshooting Guides
Issue 1: Low Recovery of the Desired Product After Purification
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Product is partially soluble in the aqueous phase during workup. | Minimize the number of aqueous washes. Saturate the aqueous phase with NaCl (brine wash) to decrease the solubility of the organic product in the aqueous layer. | Increased recovery of the product in the organic phase. |
| Product degradation on silica gel. | Use deactivated silica gel (pre-treated with triethylamine). Add a modifier (e.g., 0.1% triethylamine) to the eluent.[6] Consider using an alternative stationary phase like alumina or reversed-phase C18 silica.[5][6] | Reduced streaking and tailing on the column, leading to better separation and higher recovery. |
| Protodeboronation during purification. | Avoid high temperatures and strongly acidic or basic conditions.[3][4] If using chromatography, work quickly and avoid prolonged exposure of the compound to the stationary phase. | Minimized formation of the undesired protodeboronated byproduct. |
| Product is volatile. | Use a rotary evaporator at a lower temperature and pressure. Avoid leaving the product under high vacuum for extended periods. | Reduced loss of product due to evaporation. |
Issue 2: Product is Impure After Purification
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Co-elution with an impurity during column chromatography. | Optimize the solvent system for better separation on TLC, aiming for an Rf of 0.2-0.4 for the target compound.[9][10] Use a shallower gradient during elution. Consider switching to a different chromatographic technique (e.g., from normal-phase to reversed-phase). | Improved separation of the product from the impurity. |
| Presence of boroxine. | During workup, dissolve the crude product in a solvent mixture containing water and stir to hydrolyze the boroxine back to the boronic acid.[2] Recrystallization from a solvent system containing water can also facilitate this conversion. | A cleaner product with a reduced amount of the boroxine impurity. |
| Ineffective recrystallization. | Screen a wider range of solvents or solvent pairs. Ensure the use of a minimal amount of hot solvent to dissolve the crude product. Allow for slow cooling to promote the formation of pure crystals. | Formation of purer crystals and more effective removal of impurities in the mother liquor. |
| Contamination with unreacted starting material. | If the starting material is a boronic acid, an acid-base extraction can be effective. Wash the organic solution of the crude product with an aqueous base (e.g., 1M NaOH) to extract the acidic boronic acid.[11][12] | Removal of the unreacted boronic acid into the aqueous phase, leading to a purer product. |
Data Presentation
Table 1: Recommended Solvent Systems for Flash Column Chromatography of Pyrimidine Boronic Acids
| Compound Polarity | Stationary Phase | Typical Eluent System | Target Rf on TLC | Notes |
| Low to Medium | Silica Gel | Hexane/Ethyl Acetate | 0.2 - 0.4 | A shallow gradient is often effective. |
| Medium to High | Silica Gel | Dichloromethane/Methanol | 0.2 - 0.4 | For basic compounds, add 0.1-1% triethylamine or ammonia to the eluent to prevent streaking.[6] |
| High/Polar | Reversed-Phase (C18) | Water/Acetonitrile or Water/Methanol | N/A | Often used with a modifier like formic acid or trifluoroacetic acid. |
Table 2: Common Recrystallization Solvents for Pyrimidine Derivatives
| Compound Type | Single Solvent | Solvent Pair (Good/Poor) | General Observations |
| Neutral Pyrimidines | Ethanol, Methanol, Ethyl Acetate | Dichloromethane/Hexane, Ethyl Acetate/Hexane | Solubility can vary significantly with substitution. |
| Amino-pyrimidines | Water, Ethanol, Isopropanol | Ethanol/Water | Often more polar and may require polar protic solvents. |
| Halogenated Pyrimidines | Toluene, Heptane | Ethyl Acetate/Heptane | Tend to be less polar and more soluble in non-polar organic solvents. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography on Silica Gel
-
Solvent System Selection: Using thin-layer chromatography (TLC), identify a solvent system that provides good separation of your target pyrimidine boronic acid from its impurities, aiming for an Rf value of 0.2-0.4 for your product.[9][10]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat, packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Apply the sample evenly to the top of the silica bed.
-
Elution: Begin elution with the determined solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Acid-Base Extraction for Removal of Unreacted Boronic Acid
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3).[11][12] This will convert the acidic boronic acid into its salt, which is soluble in the aqueous layer.
-
Separation: Separate the aqueous layer. Repeat the basic wash if necessary (monitor by TLC).
-
Neutralization and Back-Extraction (Optional): To recover the unreacted boronic acid, the basic aqueous layer can be acidified with an acid like HCl, and the boronic acid can be re-extracted with an organic solvent.
-
Workup of Organic Layer: Wash the organic layer containing the purified product with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the pyrimidine boronic acid product has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[13]
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Challenging Suzuki Couplings of Pyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for Suzuki-Miyaura cross-coupling reactions involving pyrimidine substrates. The inherent electronic properties of pyrimidines can present unique challenges, and this resource offers solutions in a user-friendly question-and-answer format.
Troubleshooting Guide
Q1: I am observing no or very low conversion of my pyrimidine starting material. What are the likely causes and how can I address this?
Low or no conversion in Suzuki couplings with pyrimidine substrates often stems from catalyst inhibition or suboptimal reaction conditions. The lone pairs of electrons on the pyrimidine's nitrogen atoms can coordinate with the palladium catalyst, leading to its deactivation.[1]
Potential Solutions:
-
Catalyst and Ligand Selection: Employing electron-rich and sterically hindered phosphine ligands can mitigate catalyst deactivation and promote the crucial oxidative addition step. Ligands such as SPhos, XPhos, and RuPhos are often effective for coupling heteroaryl halides.[1][2] Consider using a pre-formed Pd(0) catalyst to ensure the active catalytic species is present from the start.
-
Choice of Base and Solvent: The selection of base and solvent is critical and can significantly influence the reaction outcome. A systematic screening of these parameters is recommended.
-
Reaction Temperature: Increasing the reaction temperature can sometimes overcome activation barriers, but be mindful of potential side reactions like protodeboronation.
Q2: My reaction is sluggish, and I suspect catalyst deactivation is the primary issue. What specific catalyst systems are recommended for pyrimidine couplings?
For challenging pyrimidine couplings where catalyst inhibition is a concern, specific palladium catalysts and ligands have shown high efficacy.
Recommended Catalyst Systems:
| Catalyst | Ligand | Notes |
| Pd(PPh₃)₄ | - | A commonly used and often effective catalyst for various pyrimidine substrates.[3][4] |
| Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Often requires a suitable ligand to be effective. The choice of ligand can be critical.[1][2][4] |
| Pd(OAc)₂ | Buchwald or Beller-type monophosphines (e.g., XPhos, SPhos) | In-situ formation of the active Pd(0) catalyst.[5] |
Q3: I am working with a 2-substituted pyrimidine and experiencing significant difficulty. Why is this position particularly challenging?
The 2-position of the pyrimidine ring presents the most significant challenge for Suzuki couplings, a phenomenon analogous to the "2-pyridyl problem". The proximity of the substituent to the nitrogen atom at the 1-position can lead to strong chelation with the palladium catalyst, causing inhibition or deactivation.[2] Furthermore, 2-pyrimidinylboronic acids are more prone to protodeboronation.[2]
Strategies for 2-Substituted Pyrimidines:
-
Use of More Stable Boronic Acid Derivatives: Employing more stable derivatives like pinacol esters or MIDA boronates can help to mitigate protodeboronation.[2]
-
Highly Active Catalyst Systems: The use of highly active and specialized catalyst systems, often involving bulky and electron-rich ligands, is crucial to overcome catalyst inhibition.
Q4: What are the most common side reactions in pyrimidine Suzuki couplings, and how can I minimize them?
The two most prevalent side reactions are protodeboronation and homo-coupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by high temperatures and certain bases.[4][6] To minimize this, use fresh, high-purity boronic acid and optimize the reaction conditions, potentially using milder bases or lower temperatures if feasible.
-
Homo-coupling: This is the coupling of two boronic acid molecules. It can be reduced by ensuring an efficient catalytic cycle, often by using a slight excess of the pyrimidine halide.[4]
Frequently Asked Questions (FAQs)
Q5: How does the electronic nature of substituents on the pyrimidine ring and the boronic acid affect the reaction?
The electronic properties of both coupling partners play a significant role:
-
Pyrimidine Ring: Electron-withdrawing groups on the pyrimidine ring generally make the carbon-halogen bond more susceptible to oxidative addition, which can be favorable. Conversely, electron-donating groups can sometimes hinder this step.
-
Boronic Acid: Electron-rich boronic acids tend to be more reactive and often lead to better yields.[3][7] Electron-withdrawing groups on the boronic acid can slow down the transmetalation step and may lead to lower yields.[3][7]
Q6: Can microwave irradiation be beneficial for these reactions?
Yes, microwave-assisted Suzuki couplings can be highly effective. The use of microwave heating can dramatically reduce reaction times (often to 10-30 minutes) and improve yields, sometimes even with lower catalyst loadings.[2][4]
Q7: What is the general order of reactivity for different halogens on the pyrimidine ring?
The reactivity of the carbon-halogen bond in the oxidative addition step generally follows the order: I > Br > Cl.[8] Couplings involving chloropyrimidines are typically the most challenging and require more active catalyst systems.
Q8: I am observing dehalogenation of my pyrimidine starting material. What could be the cause?
Dehalogenation is a potential side reaction where the halogen atom is replaced by a hydrogen atom. This can occur after the oxidative addition step if the palladium complex reacts with a hydride source in the reaction mixture, such as an amine base or an alcohol solvent.[9]
Experimental Protocols
General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of a Halogenated Pyrimidine:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the halogenated pyrimidine (1.0 equiv), the aryl/heteroaryl boronic acid or its derivative (1.0-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), the ligand if required (e.g., SPhos, 1-10 mol%), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv).[2]
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, DMF, toluene) via syringe.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[2]
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for a microwave-assisted Suzuki coupling of a pyrimidine.
Caption: A decision-making flowchart for troubleshooting low conversion in pyrimidine Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
Effect of base and solvent on pyrimidine boronic acid reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling reactions involving pyrimidine boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of pyrimidine boronic acids?
A1: The base plays several crucial roles in the Suzuki-Miyaura catalytic cycle. Its main function is to activate the organoboron species by forming a more nucleophilic borate anion [R-B(OH)₃]⁻.[1] This activation facilitates the key transmetalation step, where the organic group is transferred from boron to the palladium center.[2] Additionally, the base can influence the formation of the active palladium complex and accelerate the final reductive elimination step.[3]
Q2: How does the choice of solvent impact the reactivity and outcome of the coupling reaction?
A2: Solvents are critical as they influence reaction rates, selectivity, and catalyst stability.[4] They can affect the solubility of reagents, stabilize intermediates, and modulate the activity of the base.[5] For Suzuki-Miyaura couplings, solvent systems often consist of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water.[6] The water is often necessary for the activity of inorganic bases.[7] The polarity of the solvent can be a key factor; for instance, polar solvents can stabilize charged palladium species, which may alter the reaction pathway and selectivity.[5][8]
Q3: Why does the position of the boronic acid group on the pyrimidine ring (2-, 4-, or 5-position) significantly affect reactivity?
A3: The reactivity of pyrimidine boronic acid isomers is heavily influenced by electronic and steric factors.[9]
-
5-Pyrimidinylboronic Acids: These isomers are generally the most reactive, as the electronic environment at the 5-position is favorable for the transmetalation step.[9]
-
4-Pyrimidinylboronic Acids: The electron-withdrawing nature of the nitrogen atoms at positions 1 and 3 can reduce the nucleophilicity of the boronic acid, making these couplings more challenging.[9] Success often requires more reactive coupling partners or highly optimized catalyst systems.[9]
-
2-Pyrimidinylboronic Acids: This isomer is the most difficult to couple. The proximity of the boronic acid to the nitrogen atom can lead to catalyst inhibition or deactivation through coordination to the palladium center.[9] This isomer is also highly susceptible to protodeboronation, a major decomposition pathway.[9][10]
Q4: What is protodeboronation and how can it be minimized?
A4: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved by a proton source (like water), replacing it with a carbon-hydrogen bond.[10] This decomposition of the starting material reduces the overall yield. Pyrimidine boronic acids, especially the 2-substituted isomer, are prone to this issue.[9][11]
-
Mitigation Strategies:
-
Use Milder Bases: Strong bases in aqueous solutions can accelerate protodeboronation. Using milder bases like KF or K₂CO₃ can help.[7][12]
-
Anhydrous Conditions: Running the reaction under anhydrous conditions can minimize the side reaction, though water is often needed to activate the base.[7]
-
Stable Boronic Acid Derivatives: Using more stable derivatives such as MIDA boronates or organotrifluoroborates can provide a "slow release" of the boronic acid, keeping its concentration low and minimizing decomposition.[10]
-
Optimize Reaction Time: Avoid unnecessarily long reaction times, as prolonged exposure to reaction conditions can increase the extent of protodeboronation.[11]
-
Q5: What causes catalyst deactivation when using pyrimidine substrates?
A5: The basic nitrogen atoms of the pyrimidine ring can act as ligands and coordinate to the palladium catalyst.[7] This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[13] This is particularly problematic with 2-substituted pyrimidines due to the proximity of the nitrogen to the reaction site.[9] Using bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos) can help prevent this by sterically shielding the palladium center and promoting the desired catalytic steps.[7]
Troubleshooting Guides
Problem: No or Very Low Conversion
| Potential Cause | Recommended Solution |
| Ineffective Catalyst/Ligand System | Standard catalysts like Pd(PPh₃)₄ are often ineffective for challenging pyrimidine substrates.[7] Switch to a more active system using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands with a suitable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[7][9] |
| Suboptimal Base Selection | A weak base may not be sufficient to activate the boronic acid for transmetalation.[7] Screen a range of bases from moderate (K₂CO₃, Na₂CO₃) to strong (K₃PO₄, Cs₂CO₃). For highly hindered systems, a stronger base like potassium tert-butoxide (KOtBu) may be necessary.[7] |
| Poor Solvent Choice | The solvent system significantly impacts reagent solubility and catalyst activity. Common choices include 1,4-dioxane/water, toluene/water, and DMF.[6][14] Screen different solvent systems to find the optimal medium for your specific substrates. |
| Catalyst Inhibition | The nitrogen atoms in the pyrimidine ring can deactivate the palladium catalyst.[7] Employing bulky ligands can mitigate this effect. Increasing catalyst loading (e.g., from 1-2 mol% to 5 mol%) may also overcome partial deactivation.[14][15] |
| Low Reaction Temperature | Some challenging couplings, especially with sterically hindered partners or less reactive chloro-pyrimidines, require higher temperatures (typically 80-110 °C or higher with microwave heating) to proceed at a reasonable rate.[14][16] |
Problem: Significant Protodeboronation or Inconsistent Yields
| Potential Cause | Recommended Solution |
| Boronic Acid Instability | Pyrimidine boronic acids can be unstable. Use fresh, high-purity boronic acid and store it in a cool, dark, and dry place.[13] For particularly unstable isomers (like 2-pyrimidinylboronic acid), consider synthesizing it and using it immediately or employing more stable derivatives like MIDA boronates or trifluoroborates.[10][11] |
| Harsh Basic Conditions | The combination of a strong base and water can accelerate the cleavage of the C-B bond.[7] If protodeboronation is suspected, try a milder base (e.g., KF) or reduce the amount of water in the solvent system if possible.[12] |
| Oxygen Contamination | The active Pd(0) catalyst can be oxidized and deactivated by oxygen. Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[16] |
Data Presentation
Table 1: Effect of Base on Suzuki Coupling Yield
Reaction: 5-(4-bromophenyl)-4,6-dichloropyrimidine with Phenylboronic Acid. Catalyst: Pd(PPh₃)₄.
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₃PO₄ | Toluene | 70-80 | 40 | [6] |
| K₃PO₄ | Acetonitrile | 70-80 | 36 | [6] |
| K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | [6] |
| Na₂CO₃ | 1,4-Dioxane | 70-80 | 55 | [6] |
Table 2: Effect of Solvent on Suzuki Coupling Yield
Reaction: 2,4-dichloropyrimidine with Phenylboronic Acid. Catalyst: Pd(PPh₃)₄, Base: K₂CO₃.
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Dioxane | 100 | 18 | 71 | [14] |
| Toluene | 100 | 18 | 58 | [14] |
| DMF | 100 | 18 | 49 | [14] |
| Acetonitrile | 100 | 18 | 32 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Conventional Suzuki-Miyaura Coupling
This protocol is a general starting point and requires optimization for specific substrates.[7]
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the pyrimidine halide (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).
-
Evacuation and Backfilling: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[16]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe. The typical reaction concentration is 0.1-0.5 M.[16]
-
Reaction: Place the sealed vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[16]
Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
Microwave heating can significantly reduce reaction times and improve yields for challenging couplings.[9][14]
-
Reagent Addition: To a microwave reaction vessel with a magnetic stir bar, add the pyrimidine halide (1.0 equiv.), the boronic acid (1.0-1.5 equiv.), the palladium catalyst (0.5-5 mol%), ligand (if required), and the base (2.0-3.0 equiv.).[9]
-
Vessel Sealing and Purging: Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Microwave Irradiation: Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[9][14]
-
Work-up and Purification: After cooling the vessel to room temperature, follow the work-up and purification steps outlined in the conventional protocol.[9]
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A standard experimental workflow for the Suzuki coupling reaction.
Caption: Troubleshooting decision tree for low-yield Suzuki coupling reactions.
References
- 1. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Managing Homocoupling of Pyrimidine Boronic Acids
Welcome to the technical support center for managing the homocoupling of pyrimidine boronic acids in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of pyrimidine boronic acid homocoupling in Suzuki-Miyaura reactions?
A1: Homocoupling of pyrimidine boronic acids, which results in the formation of a bipyrimidine byproduct, is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is crucial to suppress this pathway.[1][2]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[1] This can be a significant issue at the beginning of the reaction before the catalytic cycle is fully established.
Q2: Why are 2-pyrimidinylboronic acids particularly challenging to work with?
A2: 2-Pyrimidinylboronic acids are often the most challenging isomers in Suzuki-Miyaura couplings. The proximity of the boronic acid group to the nitrogen atom at the 1-position can lead to catalyst inhibition or deactivation through coordination of the nitrogen to the palladium catalyst.[3] Additionally, this isomer is often more susceptible to protodeboronation, a major decomposition pathway.[3] To overcome these challenges, highly active catalyst systems and more stable boronic acid derivatives, such as pinacol esters, are frequently employed.[3]
Q3: How does the choice of base affect the extent of homocoupling?
A3: The base is essential for activating the boronic acid for transmetalation, but an inappropriate choice can promote side reactions. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[1]
Q4: Can additives be used to suppress homocoupling?
A4: Yes, certain additives can be effective. The addition of a mild reducing agent, such as potassium formate (HCO₂K), has been shown to suppress homocoupling.[4][5] It helps to maintain the palladium catalyst in its active Pd(0) state, thereby minimizing the Pd(II)-mediated homocoupling pathway.[4][5]
Troubleshooting Guides
This section provides a logical workflow for diagnosing and addressing common issues related to the homocoupling of pyrimidine boronic acids.
Issue 1: Significant Formation of Homocoupled Bipyrimidine Product
If you observe a high percentage of the homocoupled byproduct in your reaction mixture, consult the following troubleshooting diagram and table.
Competing Reaction Pathways
Understanding the competition between the desired cross-coupling and the undesired homocoupling is key to optimizing your reaction.
Issue 2: Difficult Purification of the Final Product
Problem: The desired product co-elutes with the bipyrimidine byproduct during column chromatography.
Solutions:
-
Optimize Chromatography: Explore different solvent systems for column chromatography to improve separation. A gradient elution might be necessary.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification, provided the solubility of the product and the byproduct are sufficiently different.[6][7]
-
Alternative Purification: For challenging separations, techniques like preparative HPLC or sublimation (for thermally stable compounds) could be considered.[6]
Data Presentation: Effect of Reaction Parameters
The following table summarizes the effect of various reaction parameters on minimizing the homocoupling of boronic acids, adapted from studies on Suzuki-Miyaura cross-coupling reactions.
| Parameter | Condition Favoring Cross-Coupling | Condition Favoring Homocoupling | Rationale |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Presence of Oxygen | Oxygen promotes the oxidation of Pd(0) to Pd(II), which catalyzes homocoupling.[1][2] |
| Palladium Source | Pd(0) precatalysts (e.g., Pd(PPh₃)₄) | Pd(II) precatalysts (e.g., Pd(OAc)₂) | Pd(II) sources can directly react with the boronic acid to cause homocoupling before the catalytic cycle begins.[1][4] |
| Ligand | Bulky, electron-rich (e.g., SPhos, XPhos, RuPhos) | Less sterically demanding ligands | Bulky ligands accelerate the desired cross-coupling pathway and can sterically hinder the formation of intermediates that lead to homocoupling.[1][8] |
| Base | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃) | Strong bases (e.g., NaOH) | Stronger bases can sometimes accelerate side reactions, including homocoupling.[1] |
| Temperature | Lowest effective temperature | High temperatures | Higher temperatures can accelerate the rate of side reactions more than the desired cross-coupling.[1] |
| Boronic Acid Addition | Slow addition over time | All added at once | Slow addition keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[1][8] |
| Additive | Mild reducing agent (e.g., Potassium Formate) | None | Helps to keep the palladium in its active Pd(0) state, preventing the Pd(II)-mediated homocoupling pathway.[4][5] |
Experimental Protocols
General Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for minimizing the formation of bipyrimidine byproducts.
Reagents and Equipment:
-
Pyrimidine halide (1.0 equiv.)
-
Pyrimidine boronic acid or ester (1.1-1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the pyrimidine halide, the palladium catalyst, the ligand (if used), and the base.
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by using 3-5 freeze-pump-thaw cycles.[4]
-
Substrate Addition: Add the pyrimidine boronic acid to the reaction mixture. For particularly problematic substrates, consider dissolving the boronic acid in a small amount of degassed solvent and adding it slowly to the reaction mixture over a period of time using a syringe pump.[1][8]
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[8]
Experimental Workflow Diagram
References
Technical Support Center: Overcoming Catalyst Inhibition by Nitrogen-Containing Heterocycles
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals facing challenges with catalyst inhibition by nitrogen-containing heterocycles in their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: My cross-coupling reaction (e.g., Suzuki-Miyaura) is showing low to no conversion with an N-heterocyclic substrate.
-
Question: I am attempting a Suzuki-Miyaura coupling with a substrate containing a pyridine ring, and I am observing very low yield. What are the likely causes and how can I troubleshoot this?
-
Answer: Low conversion in the presence of N-heterocycles is a common problem, primarily due to the nitrogen lone pair coordinating to the metal center of the catalyst, leading to catalyst poisoning or deactivation.[1] Here is a step-by-step troubleshooting approach:
-
Evaluate Your Catalyst System: Standard palladium catalysts may not be robust enough. Consider switching to a more effective system.
-
Ligand Choice: Bulky, electron-rich phosphine ligands or N-Heterocyclic Carbene (NHC) ligands are often more effective. For example, tricyclohexylphosphine (PCy₃) has shown success.[2] Robust acenaphthoimidazolylidene palladium complexes (an NHC type) are also highly efficient for sterically hindered substrates.[3]
-
Precatalyst Selection: Modern palladium precatalysts, such as those derived from XPhos, are designed to be more resistant to inhibition and can be highly effective for coupling unprotected, nitrogen-rich heterocycles like indazoles, benzimidazoles, and pyrazoles.[4][5]
-
-
Optimize Reaction Conditions:
-
Base: The choice of base is critical. Potassium phosphate (K₃PO₄) is often a reliable choice for these challenging couplings.[2][4]
-
Solvent: A mixture of dioxane and water is a common and effective solvent system for these reactions.[2][4]
-
Temperature: Ensure the reaction temperature is optimal. For challenging substrates, temperatures around 60-100 °C are often required.[4]
-
-
Consider Intentional "Poisoning" for Selectivity (Advanced Use Case): In some specific reactions, like the Rosenmund reduction, intentional poisoning of a palladium catalyst with quinoline is used to decrease catalyst activity and prevent over-reduction of an aldehyde product to an alcohol.[6] This highlights the strong inhibitory nature of these heterocycles.
-
Issue 2: My C-H activation/functionalization reaction is failing in the presence of a heterocycle.
-
Question: I am trying to perform a directed C-H functionalization on a molecule that contains a coordinating nitrogen heterocycle, but the reaction is not working. What is the issue?
-
Answer: The strong coordination of nitrogen and sulfur atoms in heterocyclic substrates to the metal catalyst is a known limitation in directed C-H activation. This can lead to catalyst poisoning or functionalization at an undesired position.[1]
-
Strategy: A successful approach involves the on-site generation of a reactive Pd(II) species from a Pd(0) precursor. By using a directing group (like a N-methoxy amide) that coordinates to the Pd(0) and promotes its oxidation by air, the catalyst can bypass the poisoning effect of the heterocycle. This allows for effective C-H functionalization even in the presence of strongly coordinating heteroatoms.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalyst inhibition by nitrogen-containing heterocycles?
A1: The primary mechanism is the strong coordination of the lone pair of electrons on the nitrogen atom of the heterocycle to the active metal center of the catalyst (e.g., Palladium). This binding occupies the coordination site that is necessary for the catalytic cycle to proceed, effectively "poisoning" or deactivating the catalyst.[1][7] For heterocycles with acidic N-H groups (like indoles and pyrazoles), the situation can be more complex, but specialized catalyst systems can overcome this inhibition.[4]
Q2: Which types of catalysts are most susceptible to inhibition by N-heterocycles?
A2: Traditional palladium-based catalysts are particularly susceptible.[8] However, inhibition is a broad phenomenon that can affect other transition metal catalysts as well, including Nickel and Ruthenium. The strength of the inhibition depends on the metal, its oxidation state, the ligands, and the specific heterocycle involved.
Q3: Are all nitrogen-containing heterocycles equally inhibitory?
A3: No. The inhibitory effect varies depending on the structure of the heterocycle. For instance, α-halo-N-heterocycles (like 2-chloropyridine) can form stable, inactive dimeric nickel species in Ni-catalyzed Suzuki reactions, whereas their 3- and 4-chloro counterparts react more readily.[9] The basicity and steric environment of the nitrogen atom play a significant role.
Q4: What are the general strategies to overcome catalyst inhibition by N-heterocycles?
A4: There are several key strategies:
-
Use of Robust Catalysts: Employing catalysts with bulky, electron-donating ligands, such as N-heterocyclic carbenes (NHCs) or biaryl phosphines (e.g., XPhos, RuPhos), can enhance catalyst stability and activity.[3][4][8]
-
Reaction Condition Optimization: Careful selection of base, solvent, temperature, and catalyst loading can significantly improve reaction outcomes.[2][4]
-
Use of Additives: In some cases, additives can act as competitive ligands or scavengers, preventing the heterocycle from deactivating the catalyst.[10]
-
Catalyst Design: Modifying the catalyst's active sites or applying protective coatings can enhance its resistance to poisoning.[7][11]
Q5: Can I run these reactions with unprotected N-H heterocycles?
A5: Yes. While older methods often required N-protection/deprotection steps, modern advancements have made the direct use of unprotected heterocycles (like indoles, pyrazoles, and indazoles) in cross-coupling reactions feasible and efficient. This is typically achieved by using specialized precatalysts and optimized reaction conditions.[4][5]
Data Presentation: Catalyst System Performance
The following tables summarize reaction yields for Suzuki-Miyaura cross-coupling reactions involving challenging nitrogen-containing heterocycles, demonstrating the effectiveness of specific catalyst systems.
Table 1: Suzuki-Miyaura Coupling of 3-Chloroindazole with Various Boronic Acids [4]
| Entry | Boronic Acid | Precatalyst | Loading (mol%) | Yield (%) |
| 1 | 4-Tolylboronic acid | P2 | 2.5 | 95 |
| 2 | 4-Anisylboronic acid | P2 | 3.5 | 96 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | P2 | 2.5 | 94 |
| 4 | 2-Tolylboronic acid | P2 | 2.5 | 91 |
| 5 | 3-Thienylboronic acid | P2 | 2.5 | 93 |
Reaction Conditions: Aryl halide (1.00 mmol), boronic acid (2.00 mmol), K₃PO₄ (2.00 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 15-20 h.[4]
Table 2: Suzuki-Miyaura Coupling of Chloroazaindoles with 4-Tolylboronic Acid [4]
| Entry | Substrate | Precatalyst | Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-1H-pyrrolo[3,2-b]pyridine | P1 | 1.0 | 60 | 3 | 99 |
| 2 | 7-Chloro-1H-pyrrolo[2,3-c]pyridine | P1 | 1.5 | 60 | 3 | 91 |
Reaction Conditions: Aryl halide (1.00 mmol), 4-tolylboronic acid (1.50 mmol), K₃PO₄ (2.00 mmol), dioxane (4 mL), H₂O (1 mL).[4]
Experimental Protocols
Protocol 1: General Procedure for Screening Catalysts in a Suzuki-Miyaura Coupling of an Inhibitory Heterocycle
This protocol provides a general method for testing the efficacy of different catalyst systems for the cross-coupling of a nitrogen-containing heterocyclic halide with a boronic acid.
Materials:
-
Nitrogen-containing heterocyclic halide (e.g., 3-chloroindazole)
-
Aryl boronic acid (e.g., 4-tolylboronic acid)
-
Palladium precatalyst (e.g., P1 or P2)
-
Ligand (if not using a precatalyst)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., dioxane)
-
Degassed water
-
Reaction vials, stir bars, and an inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add the heterocyclic halide (1.0 mmol), aryl boronic acid (1.5 - 2.0 mmol), palladium precatalyst (1.0 - 3.5 mol%), and base (2.0 mmol) to a dry reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous dioxane (4 mL) and degassed water (1 mL) to the vial.
-
Reaction Setup: Seal the vial and remove it from the glovebox. Place it in a pre-heated oil bath or heating block set to the desired temperature (e.g., 60 °C or 100 °C).[4]
-
Monitoring: Stir the reaction mixture vigorously for the specified time (e.g., 3 - 24 hours). The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS or LC-MS.[4]
-
Work-up: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Calculate the isolated yield.
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Mechanism of catalyst inhibition by N-heterocycles.
Caption: Decision guide for selecting a mitigation strategy.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Pyrimidine Boronic Acid Isomers in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthesizing complex molecules. The pyrimidine scaffold, a common feature in a multitude of biologically active compounds, is frequently incorporated using pyrimidine boronic acids as key building blocks.[1] However, the reactivity of these essential reagents can vary significantly based on the position of the boronic acid group on the pyrimidine ring.
This guide offers an objective comparison of the performance of 2-, 4-, and 5-pyrimidine boronic acid isomers in Suzuki-Miyaura coupling reactions. By synthesizing data from various studies, this document provides insights into their relative reactivity, optimal reaction conditions, and common challenges, serving as a valuable resource for synthetic strategy and experimental design.
Factors Influencing Reactivity
The efficacy of a Suzuki-Miyaura coupling involving pyrimidine boronic acids is governed by a combination of electronic effects, steric hindrance, and the intrinsic stability of the boronic acid isomer.[1]
-
Position of the Boronic Acid Group: The location of the boronic acid moiety is the most critical determinant of reactivity. The electron-deficient nature of the pyrimidine ring, caused by its two nitrogen atoms, significantly influences the nucleophilicity of the boronic acid at different positions.[1][2]
-
Electronic Effects of Substituents: The presence of additional substituents on the pyrimidine ring can further modulate reactivity. Electron-donating groups can enhance the nucleophilicity of the boronic acid and facilitate the crucial transmetalation step, while electron-withdrawing groups can have the opposite effect.[1]
-
Stability and Protodeboronation: A significant challenge in using heteroaryl boronic acids is their susceptibility to protodeboronation, a decomposition pathway where the C-B bond is cleaved by a proton source.[3] This is particularly problematic for certain isomers. To counteract this instability, more robust derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are often employed.[1]
Comparative Reactivity of Isomers
While direct, side-by-side comparisons under identical conditions are scarce in the literature, a clear reactivity trend emerges from the available data.[1]
1. 5-Pyrimidinylboronic Acids: The Most Reactive Isomer
This isomer generally demonstrates the highest reactivity and reliability in Suzuki couplings.[1] The electronic environment at the 5-position is favorable for the transmetalation step, leading to high yields when coupled with a wide range of aryl and heteroaryl halides.[1]
2. 4-Pyrimidinylboronic Acids: Intermediate Reactivity
The reactivity of a boronic acid at the 4-position is influenced by the electron-withdrawing effects of the nitrogen atoms at positions 1 and 3.[1] Despite this, successful couplings are frequently reported, often requiring optimized catalyst systems or more reactive coupling partners to achieve good yields.[1][4]
3. 2-Pyrimidinylboronic Acids: The Most Challenging Isomer
The 2-substituted isomer is notoriously the most difficult coupling partner.[1] Its challenges are twofold:
-
Catalyst Inhibition: The proximity of the boronic acid to the nitrogen atom at the 1-position can lead to coordination with the palladium catalyst, inhibiting or deactivating it. This phenomenon is analogous to the well-documented "2-pyridyl problem".[1][3]
-
Protodeboronation: This isomer is highly susceptible to protodeboronation, leading to low yields of the desired product.[1][3][5]
To overcome these issues, researchers often turn to more stable boronic acid derivatives (e.g., pinacol esters, MIDA boronates) and highly active, specialized catalyst systems.[1]
Data Presentation: Comparative Suzuki-Miyaura Coupling Data
The following table summarizes representative data from various studies, illustrating the performance of different pyrimidine boronic acid isomers. Note that reaction conditions are not identical and serve as examples of successful strategies for each isomer.
| Isomer Position | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5- | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 80-95 |
| 5- | Naphthyl Bromide | PdCl₂(dppf) | K₂CO₃ | DMF | 80 | 12 | 85 |
| 4- | Phenyl Bromide | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 80 |
| 4- | Aryl Chloride | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 16 | 75-90 |
| 2- | Aryl Bromide | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 60-75 |
| 2- (as MIDA ester) | Heteroaryl Bromide | Pd(OAc)₂ / SPhos-precatalyst | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 12 | ~70 |
Data synthesized from multiple sources to illustrate typical conditions and yields.[1][6][7]MW denotes microwave irradiation.
Experimental Protocols
Below are generalized protocols for Suzuki-Miyaura coupling reactions involving pyrimidine boronic acids. These should be considered as starting points, with optimization often required for specific substrates.
Protocol 1: Standard Thermal Suzuki-Miyaura Coupling
This protocol is a general method for coupling under conventional heating.
Materials:
-
Pyrimidine boronic acid (or ester) (1.0 - 1.5 equiv)
-
Aryl/heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Degassed anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a stir bar, add the aryl halide, pyrimidine boronic acid, base, catalyst, and ligand (if used).
-
Evacuation and Backfilling: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M.[8]
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[8]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly shorten reaction times and improve yields.[6][7]
Materials:
-
Halogenated pyrimidine (or pyrimidine boronic acid) (1.0 equiv, ~0.5 mmol)
-
Aryl/heteroaryl boronic acid (or halide) (1.0 - 1.2 equiv)
-
Base (e.g., K₂CO₃) (2.0 - 3.0 equiv)
-
Degassed solvent mixture (e.g., 1,4-dioxane/water 2:1) (6 mL)[9]
-
10 mL microwave reactor vial with a stir bar
Procedure:
-
Reagent Addition: To the microwave vial, add the halide, boronic acid, base, and palladium catalyst.[9]
-
Solvent Addition: Add the degassed solvent mixture and seal the vial with a cap.[9]
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).[6][9]
-
Work-up: After cooling, transfer the mixture to a separatory funnel. Extract the aqueous phase with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[9]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental mechanistic steps of the Suzuki-Miyaura cross-coupling reaction. The cycle begins with an active Pd(0) species and involves oxidative addition, transmetalation, and reductive elimination.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
General Experimental Workflow
This flowchart outlines the standard laboratory procedure for setting up and performing a Suzuki-Miyaura coupling reaction.
Caption: A standard workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Pyrimidine Building Blocks: 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic Acid in Focus
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic selection of pyrimidine building blocks is therefore a critical decision in the design and synthesis of novel drug candidates. This guide provides an objective comparison of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid with other common pyrimidine building blocks, with a focus on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction and their application in the development of targeted therapies such as kinase inhibitors.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, and the reactivity of pyrimidine boronic acids is influenced by both the position of the boronic acid group and the electronic nature of other substituents on the pyrimidine ring.
Positional Effects on Reactivity:
Generally, the reactivity of pyrimidine boronic acids in Suzuki-Miyaura coupling follows the trend: 5-substituted > 4-substituted > 2-substituted.
-
5-Substituted Pyrimidine Boronic Acids , such as the topic compound, typically exhibit good reactivity. The electronic environment at the 5-position is favorable for the transmetalation step in the catalytic cycle, leading to high yields of the coupled product.[1]
-
4-Substituted Pyrimidine Boronic Acids can be effective coupling partners, though their reactivity can be influenced by the electron-withdrawing nature of the adjacent ring nitrogens.
-
2-Substituted Pyrimidine Boronic Acids often present the most challenges due to the proximity of the boronic acid to a ring nitrogen, which can lead to catalyst inhibition and competing side reactions.
Electronic Effects of Substituents:
The substituents on the pyrimidine ring play a crucial role in modulating its reactivity. Electron-donating groups (EDGs) generally enhance the reactivity of the boronic acid in the transmetalation step, while electron-withdrawing groups (EWGs) can have the opposite effect.
This compound possesses two electron-donating groups: a benzyloxy group at the 4-position and a dimethylamino group at the 2-position. This electronic enrichment is expected to enhance its performance in Suzuki-Miyaura couplings compared to unsubstituted or electron-deficient pyrimidine boronic acids.
Data Presentation: Comparative Yields in Suzuki-Miyaura Coupling
The following table provides a comparative overview of the performance of this compound and other representative pyrimidine building blocks in the Suzuki-Miyaura coupling with a common coupling partner, 4-bromotoluene. The data is compiled from various sources and standardized for comparison.
| Pyrimidine Building Block | Substituents | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-OBn, 2-NMe2 (EDG) | 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~90 (estimated) |
| Pyrimidine-5-boronic acid | Unsubstituted | 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2-Chloropyrimidine | 2-Cl (EWG) | 4-Tolylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 78 |
| 2,4-Dichloropyrimidine | 2,4-diCl (EWG) | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 100 (MW) | 0.25 | 81 (mono-arylated at C4)[2] |
| 2-Amino-5-bromopyrimidine | 2-NH₂ (EDG), 5-Br | 4-Tolylboronic acid | Pd(dppf)Cl₂, Na₂CO₃ | DMF | 90 | 8 | 88 |
Note: The yield for this compound is an estimation based on the expected enhanced reactivity due to its electron-donating substituents.
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Pyrimidine boronic acid (e.g., this compound) (1.0 equiv)
-
Aryl or heteroaryl halide (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a microwave vial equipped with a stir bar, add the pyrimidine boronic acid, aryl halide, palladium catalyst, and base.
-
Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent via syringe.
-
Place the vial in a microwave reactor and irradiate at the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Application in Drug Discovery: Kinase Inhibitors
The pyrimidine core is a well-established scaffold for the development of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. Derivatives of 2,4,5-trisubstituted pyrimidines have shown significant promise as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer.
Molecules synthesized using This compound can be further elaborated to generate potent and selective kinase inhibitors. The substituents at the 2, 4, and 5 positions are crucial for modulating the potency, selectivity, and pharmacokinetic properties of the resulting compounds.
Visualizations
References
Comparative Analysis of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic Acid Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of pyrimidine-5-boronic acid derivatives, with a focus on analogs of 4-benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid. While direct SAR studies on this specific molecule are not extensively available in the public domain, this guide leverages data from closely related pyrimidine-boronic acid derivatives investigated as inhibitors of Valosin-Containing Protein (VCP/p97), a key target in cancer therapy.[1] The presented data and methodologies offer valuable insights for the rational design of novel and potent inhibitors based on this scaffold.
Structure-Activity Relationship of Pyrimidine-Boronic Acid Derivatives as VCP/p97 Inhibitors
A study on a series of pyrimidine molecules containing a boronic acid moiety identified potent inhibitors of VCP/p97. The core scaffold of the most active compounds features a 2-amino-pyrimidine-5-boronic acid core. The SAR analysis revealed that substitutions at the 4-position of the pyrimidine ring significantly influence the inhibitory activity.
The following table summarizes the SAR data for a selection of these compounds, highlighting the impact of different substituents at the 4-position on their enzymatic and cellular activity.
Table 1: Structure-Activity Relationship of 4-Substituted-2-amino-pyrimidine-5-boronic Acid Derivatives as VCP/p97 Inhibitors [1]
| Compound ID | 4-Position Substituent (R) | VCP/p97 Enzymatic IC50 (nM) | A549 Cell IC50 (µM) | RPMI8226 Cell IC50 (µM) |
| 1a | -O-(4-fluorobenzyl) | 78.3 | 3.20 | 1.15 |
| 1b | -O-(4-chlorobenzyl) | 65.1 | 2.98 | 1.02 |
| 1c | -O-(4-bromobenzyl) | 58.9 | 2.85 | 0.95 |
| 1d | -O-(4-(trifluoromethyl)benzyl) | 71.4 | 3.12 | 1.08 |
| 1e | -O-(4-(methylsulfonyl)benzyl) | 54.7 | 2.80 | 0.86 |
| 2a | -NH-(4-fluorobenzyl) | 125.6 | >10 | >10 |
| 2b | -NH-(4-chlorobenzyl) | 110.2 | >10 | >10 |
Key Observations from SAR Data:
-
4-Position Linker: An ether linkage (-O-) at the 4-position of the pyrimidine ring was found to be more favorable for potent VCP/p97 inhibition compared to an amine linkage (-NH-).
-
Substitution on the Benzyl Ring: Electron-withdrawing groups on the para-position of the benzyl ring at the 4-position generally led to improved inhibitory activity. The compound with a methylsulfonyl group (1e ) exhibited the highest potency in both enzymatic and cellular assays.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR study are provided below.
VCP/p97 Enzymatic Inhibition Assay
This assay quantifies the inhibitory effect of the compounds on the ATPase activity of the VCP/p97 enzyme.
Procedure:
-
Recombinant human VCP/p97 protein is incubated with varying concentrations of the test compounds in an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20).
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a malachite green-based colorimetric assay or a luminescence-based ADP detection assay.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Procedure:
-
Cancer cell lines (e.g., A549 non-small cell lung cancer and RPMI8226 multiple myeloma) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.
Visualizations
Logical Relationship of the Structure-Activity Relationship
The following diagram illustrates the key structural modifications and their impact on the inhibitory activity of the pyrimidine-boronic acid derivatives.
Caption: SAR of 4-substituted pyrimidine-boronic acids.
Experimental Workflow for Compound Evaluation
This diagram outlines the general workflow for the synthesis and biological evaluation of the pyrimidine-boronic acid derivatives.
Caption: Workflow for inhibitor synthesis and testing.
Potential Signaling Pathway Inhibition
This diagram depicts a simplified signaling pathway involving VCP/p97 and the ubiquitin-proteasome system, a potential target of these compounds.
Caption: VCP/p97 in the ubiquitin-proteasome system.
References
Confirming the Blueprint of Life's Building Blocks: A Comparative Guide to Spectroscopic Analysis of Synthesized Pyrimidines
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized pyrimidine derivatives is a critical step in the journey of discovery. This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—supported by experimental data and detailed protocols to ensure the confident elucidation of pyrimidine structures.
The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including nucleobases essential for DNA and RNA.[1][2] Its derivatives are widely explored in medicinal chemistry for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[2][3] Given the subtle structural variations that can lead to profound differences in biological activity, rigorous spectroscopic analysis is indispensable.[4] This guide will delve into the application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy for the structural confirmation of synthesized pyrimidines, offering a comparative analysis of the data each technique provides.
A Symphony of Signals: Comparative Spectroscopic Data
The power of spectroscopic analysis lies in the complementary nature of the information obtained from different techniques. While NMR spectroscopy maps out the carbon-hydrogen framework, mass spectrometry provides the molecular weight and fragmentation patterns, and IR spectroscopy identifies the functional groups present.[4]
Below is a summary of typical spectroscopic data for a selection of substituted pyrimidines, illustrating the type of information each method yields.
Table 1: ¹H NMR and ¹³C NMR Spectral Data for Selected Pyrimidine Derivatives
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Pyrimidine | CDCl₃ | 9.26 (H2), 8.78 (H4, H6), 7.36 (H5)[5] | 158.5 (C2), 156.9 (C4, C6), 121.8 (C5) |
| 2-Aminopyrimidine | CDCl₃ | 5.1-5.3 (NH₂), H-5 proton at 7.26-7.60, aromatic protons at 6.5-8.0[6] | - |
| 2-Amino-4,6-dimethylpyrimidine | - | Methyl protons (~2.2-2.4 ppm), Amino protons (broad singlet), H-5 proton (singlet) | - |
| 4-Amino-2,6-dichloropyrimidine | DMSO-d₆ | 7.2 (s, 2H, NH₂), 6.5 (s, 1H, H-5) | 162.5 (C4), 160.0 (C2, C6), 100.0 (C5) |
| 5-Fluorouracil | - | N-H protons (broad, ~11.0-12.0 ppm), H-6 proton (d, ~7.8-8.2 ppm) | C=O (~150-165 ppm), C-F (~140-150 ppm, JC-F), C5, C6 |
Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the pyrimidine ring. The values presented are illustrative.
Table 2: Mass Spectrometry (MS) Data for Representative Pyrimidine Derivatives
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragmentation Pathways |
| Pyrimidine | EI | 80 (M⁺) | Loss of HCN, retro-Diels-Alder reaction |
| 2-Aminopyrimidine | EI | 95 (M⁺) | Loss of HCN, NH₂ radical |
| Pyrimidinethiones | EI | Varies | Loss of SH radical, cleavage of the pyrimidinethione moiety[7] |
| Substituted 5-cyanopyrimidines | ESI | Varies | Loss of the cyano group, fragmentation of substituents[3] |
Note: The fragmentation pattern is a unique fingerprint of a molecule and is crucial for structural elucidation.[7]
Table 3: FT-IR Spectral Data for Characteristic Functional Groups in Pyrimidine Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Amine/Amide) | Stretching | 3100–3500[1] |
| C-H (Aromatic) | Stretching | ~3000–3100 |
| C-H (Alkyl) | Stretching | 2850–2960[1] |
| C=O (Carbonyl) | Stretching | 1650–1720[1] |
| C=N (Ring) | Stretching | 1525–1575[8] |
| C=C (Aromatic Ring) | Stretching | 1450–1600[1] |
| C=S (Thione) | Stretching | 1050–1200[1] |
| C-F | Stretching | 1000–1400[1] |
| C-Cl | Stretching | ~700[8] |
Note: The presence and position of these bands provide direct evidence for the functional groups attached to the pyrimidine core.[1]
The Path to Confirmation: Experimental Protocols and Workflows
The reliability of spectroscopic data hinges on meticulous experimental execution. The following sections provide detailed methodologies for the key spectroscopic techniques used in the structural confirmation of synthesized pyrimidines.
Logical Workflow for Structural Confirmation
The process of confirming the structure of a synthesized pyrimidine derivative follows a logical progression from synthesis and purification to a multi-faceted spectroscopic analysis. Each technique provides a piece of the puzzle, and their combined interpretation leads to an unambiguous structural assignment.
Caption: Workflow for synthesis, purification, and spectroscopic confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4][6] Tetramethylsilane (TMS) is typically added as an internal standard.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the desired nuclei (¹H and ¹³C).[4]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set appropriate parameters, including pulse width, acquisition time, relaxation delay, and the number of scans to achieve a good signal-to-noise ratio.[9]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This may require a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections.
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Reference the chemical shifts to the internal standard (TMS at 0 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Experimental Protocol:
-
Sample Preparation:
-
For Electrospray Ionization (ESI-MS), dissolve a small amount of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[10] The final concentration for analysis is usually in the range of 1-50 µg/mL.[11] It is crucial to remove any non-volatile salts.[11]
-
For Electron Impact (EI-MS), the sample must be volatile and thermally stable.[12]
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Select the appropriate ionization mode (e.g., positive or negative ion mode for ESI).
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and fragment ions.
-
-
Data Analysis:
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Experimental Protocol (Attenuated Total Reflectance - ATR):
ATR-FTIR is a common and convenient method that requires minimal sample preparation.[13]
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[13] For solid samples, apply pressure using the built-in press to ensure good contact with the crystal.[13]
-
Instrument Setup:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum of the empty ATR crystal.[4] This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[4]
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the various functional groups in the molecule by comparing the spectrum to correlation charts.
-
Complementary Nature of Spectroscopic Techniques
The true strength of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique perspective on the molecular structure, and together they offer a comprehensive and definitive confirmation.
Caption: Complementary data from spectroscopic techniques.
Beyond the Basics: Alternative and Advanced Methods
While NMR, MS, and IR are the workhorses of structural elucidation, other techniques can provide further confirmation, especially for complex structures or when absolute stereochemistry is required.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can reveal proton-proton and proton-carbon correlations, respectively, which are invaluable for assigning complex spectra and piecing together the molecular structure.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and stereochemistry. While it is a powerful technique, it is dependent on the ability to grow suitable crystals.
-
Elemental Analysis: This technique determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound, which can be used to confirm the molecular formula derived from mass spectrometry.
Conclusion
The structural confirmation of synthesized pyrimidines is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. By carefully acquiring and interpreting data from ¹H and ¹³C NMR, mass spectrometry, and FT-IR spectroscopy, researchers can confidently elucidate the structures of novel pyrimidine derivatives. This guide provides the foundational knowledge and practical protocols to navigate this critical aspect of chemical synthesis, ultimately enabling the advancement of drug discovery and development.
References
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. article.sapub.org [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 12. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. agilent.com [agilent.com]
Boronic Acids vs. Boronic Esters in Suzuki Reactions: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the choice between a boronic acid and a boronic ester in Suzuki-Miyaura cross-coupling reactions is a critical decision that influences reaction efficiency, yield, and practicality.[1] This guide provides an objective comparison of these two classes of organoboron compounds, supported by experimental data, to aid in the rational selection of the appropriate reagent for a given synthetic challenge.
The Reactivity-Stability Trade-Off
The fundamental difference between boronic acids and their corresponding boronate esters lies in a trade-off between reactivity and stability.[2]
Boronic acids are generally more reactive and often lead to faster reaction times in cross-coupling reactions.[1][2] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2] However, this high reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, especially under aqueous basic conditions, which can negatively affect their shelf-life and reaction yields.[1][2]
Boronate esters , such as the commonly used pinacol esters, offer significantly greater stability.[1][2] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1][2] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications. The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid.[2] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[2][3]
At a Glance: Key Differences
| Feature | Boronic Acids | Boronic Esters (e.g., Pinacol Esters) |
| Reactivity | Generally higher, leading to faster reaction times.[1][2] | Generally lower, may require longer reaction times or higher temperatures.[2] |
| Stability | Lower; susceptible to oxidation and protodeboronation.[1][2] | Higher; often stable crystalline solids with a long shelf-life.[1][2][4] |
| Handling | Can be challenging due to instability. | Easier to handle and purify.[1][2] |
| Purity | Can be difficult to obtain in high purity.[1] | Generally high and can be purified by chromatography.[1] |
| Storage | Often requires an inert atmosphere and low temperatures for long-term storage.[1] | Stable at room temperature.[1] |
| Typical Use Case | When rapid reaction times are critical and substrate is relatively stable. | In complex, multi-step syntheses, high-throughput screening, and with unstable organic moieties.[2][5] |
Quantitative Performance Comparison
Kinetic studies on the transmetalation step of the Suzuki-Miyaura reaction provide a quantitative comparison of the relative reactivity of various boronic acids and boronate esters.
| Boron Reagent | Relative Rate of Transmetalation (krel) | First-Order Rate Constant (k, s-1) | Notes |
| Arylboronic Acid | 1.00 | (5.78 ± 0.13) × 10⁻⁴[6] | Baseline for comparison. |
| Pinacol Arylboronic Ester | Slower | Sigmoidal kinetics, no first-order rate constant determined.[3] | Reaction took ~5.5 hours to complete.[3] |
| Neopentyl Arylboronic Ester | Faster | Sigmoidal kinetics, no first-order rate constant determined.[3] | Reaction took ~0.3 hours to complete.[3] |
| Glycol Arylboronic Ester | ~23 | 13.3 ± 0.70 × 10⁻³[3][7] | Significantly faster than the corresponding boronic acid. |
| Catechol Arylboronic Ester | ~5 | - | Electron-deficient ester leading to a rate increase.[3] |
| Boroxine | ~9.33 | 5.39 ± 0.07 × 10⁻³[3][7] | Faster than the boronic acid, though no discrete intermediate was observed.[3][7] |
| α-Hydroxyisobutyrate Boronic Ester | 0.39 | 2.26 ± 0.31 × 10⁻⁴[3][7] | Slower than the arylboronic acid but faster than the pinacol ester.[3][7] |
Data compiled from studies investigating pre-transmetalation intermediates in the Suzuki-Miyaura reaction.[3][6][7]
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the crucial transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle.
The choice between a boronic acid and a boronic ester primarily influences the "Transmetalation" step. While boronic acids can directly participate, boronic esters may first undergo hydrolysis to the corresponding boronic acid before transmetalation, or in some cases, transmetalate directly.[3][5]
Caption: Key trade-offs between boronic acids and boronic esters.
Experimental Protocols
General Procedure for a Comparative Suzuki-Miyaura Coupling Reaction:
The following is a representative protocol to compare the performance of a boronic acid and its corresponding pinacol boronic ester.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Boronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Boronic ester (e.g., phenylboronic acid pinacol ester, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To two separate reaction vessels equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).
-
To the first vessel, add the boronic acid (1.2 mmol). To the second vessel, add the boronic ester (1.2 mmol).
-
Add the solvent mixture (5 mL) to each vessel.
-
Degas both mixtures by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reactions to a specified temperature (e.g., 90 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS) at regular time intervals.
-
Upon completion, cool the reactions to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Compare the reaction times and isolated yields between the two reactions.
Conclusion
The choice between a boronic acid and a boronic ester for Suzuki-Miyaura coupling is context-dependent. Boronic acids are the more reactive species, often leading to faster reactions.[2][8] However, their instability can be a significant drawback. Boronic esters, particularly pinacol esters, provide a stable, easy-to-handle alternative, which is often crucial in complex, multi-step syntheses and for the preparation of compound libraries.[2][5] While they may react more slowly, their stability can lead to more reproducible and cleaner reaction profiles, ultimately resulting in higher isolated yields in some cases.[1] Recent studies have also shown that certain boronic esters can transmetalate directly and, in some cases, even faster than the corresponding boronic acid, challenging the traditional view of their reactivity.[3][7] Therefore, the optimal choice of the boron reagent should be made after considering the specific requirements of the synthesis, including the stability of the coupling partners, the desired reaction time, and the overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Biological efficacy of compounds synthesized with 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid
A guide for researchers on the biological activity of compounds synthesized from 2,4-substituted pyrimidine-5-boronic acids and related structures, offering insights into their potential as therapeutic agents.
Due to a lack of publicly available data on the biological efficacy of compounds specifically synthesized using 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid, this guide provides a comparative analysis of compounds derived from structurally related and commercially available pyrimidine precursors. This report focuses on derivatives of 2,4-dimethoxypyrimidine-5-boronic acid and 2-amino-4-chloro-pyrimidine, for which anticancer and kinase inhibition data have been published. The methodologies and findings from these studies offer a valuable proxy for researchers interested in the therapeutic potential of this compound class.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of representative compounds synthesized from alternative pyrimidine starting materials. These compounds have been evaluated for their efficacy against various cancer cell lines and protein kinases.
| Starting Material | Compound Synthesized | Target/Cell Line | Activity (IC₅₀/EC₅₀) |
| 2,4-Dimethoxypyrimidine-5-boronic acid | Pyrimidine-based p97 inhibitor | p97/VCP ATPase | < 200 nM[1] |
| 2-Amino-4-chloro-pyrimidine | Derivative 6 (with bromophenyl piperazine moiety) | HCT116 (Colon Cancer) | 89.24 ± 1.36 µM[2][3] |
| 2-Amino-4-chloro-pyrimidine | Derivative 6 (with bromophenyl piperazine moiety) | MCF7 (Breast Cancer) | 89.37 ± 1.17 µM[2][3] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the cited compounds are crucial for reproducibility and further development.
1. Synthesis via Suzuki-Miyaura Cross-Coupling (General Protocol)
This protocol is representative for the synthesis of pyrimidine derivatives from pyrimidine boronic acids.
-
Materials : Halogenated pyrimidine or pyrimidine boronic acid (e.g., 2,4-dimethoxypyrimidine-5-boronic acid) (0.5 mmol), corresponding aryl/heteroaryl halide or boronic acid (0.5 mmol), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%), Base (e.g., K₂CO₃, 1.5 mmol), Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v, 6 mL).[4][5]
-
Procedure :
-
To a microwave reactor vial, add the pyrimidine starting material, the coupling partner, the base, and the palladium catalyst.[4]
-
Add the degassed solvent mixture to the vial and seal it.[4]
-
Irradiate the reaction mixture in a microwave reactor at 100 °C for 15 minutes with stirring.[4]
-
After cooling, the reaction mixture is transferred to a separatory funnel and extracted with ethyl acetate.[4]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]
-
The crude product is purified by column chromatography on silica gel to yield the final compound.[4]
-
2. Anticancer Activity Assessment (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.
-
Cell Culture : Human cancer cell lines (e.g., HCT116, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[2]
-
Procedure :
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium.
-
The cells are treated with the compounds for a specified period (e.g., 48 hours).
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization buffer.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curves.[2]
-
Visualizing Molecular Interactions and Experimental Design
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: The p97/VCP signaling pathway in protein degradation and its inhibition.
Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - Arabian Journal of Chemistry [arabjchem.org]
- 3. arabjchem.org [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Palladium Catalysts for Pyrimidine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine rings is a critical step in the synthesis of a vast array of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for achieving this. The choice of the palladium catalyst system, including the palladium precursor and the associated ligand, is paramount in determining the efficiency, substrate scope, and overall success of these transformations. This guide provides a side-by-side comparison of common palladium catalysts for various pyrimidine coupling reactions, supported by experimental data to aid researchers in catalyst selection and reaction optimization.
Catalyst Performance in Pyrimidine Coupling Reactions
The efficacy of a palladium catalyst is highly dependent on the specific coupling reaction and the nature of the pyrimidine substrate. Below are comparative data for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings involving pyrimidine cores. The data has been compiled from various sources, and direct comparisons should be made with caution due to variations in experimental conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds. The performance of different palladium catalysts in the coupling of halopyrimidines with boronic acids is summarized below.
| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 24 | Reflux | 85[1] |
| 2 | 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | tBuIndPd(XPhos)Cl | XPhos | K₃PO₄ | Toluene | 16 | 100 | >95[2] |
| 3 | 4,6-Dichloropyrimidine | Arylboronic Acids | Pd(OAc)₂ / PPh₃ | PPh₃ | K₃PO₄ | - | - | - | Reasonable yields[3] |
| 4 | 4,6-Dichloropyrimidine | Arylboronic Acids | Pd(PPh₃)₂Cl₂ | PPh₃ | K₃PO₄ | - | - | - | Reasonable yields[3] |
| 5 | 6-Chloro-2,4-diaminopyrimidine | Aromatic boronic acids | Pd(PPh₃)₄ | PPh₃ | - | - | - | - | Moderate yields[4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylpyrimidines. The choice of ligand is often critical for achieving high yields.[5]
| Entry | Pyrimidine Halide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine synthesis | Aryl bromides | Dichlorobis(triphenylphosphine)Pd(II) | Xantphos | NaOt-Bu | Toluene | - | Reflux | 27-82[6] |
| 2 | 2,4-Dichloropyrimidine | Various amines | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 3-24 | 100 | 75-95 |
| 3 | 5-Bromopyrimidine | Piperidine | Pd(OAc)₂ (1) | 2-(Di-t-butylphosphino)biphenyl | NaOt-Bu | Toluene | 18 | 80 | 95[7] |
| 4 | 2-Chloropyrimidine | Various amines | - | Xantphos | - | - | - | - | Excellent yields reported[7] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between sp² carbon atoms of pyrimidines and sp carbon atoms of terminal alkynes.[8]
| Entry | Pyrimidine Halide | Alkyne | Catalyst (mol%) | Co-catalyst | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Dihalo-pyrimidines | Terminal alkynes | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 12 | RT | Good yields[9] |
| 2 | Pyrimidinones | Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | - | RT | Moderate yields[9] |
| 3 | 2-Amino-3-bromopyridines | Terminal alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 3 | 100 | Excellent yields[8] |
| 4 | 4-Iodopyrrolopyrimidine | 2-Ethynyl-N-mesylaniline | Dichlorobis(triphenylphosphine)palladium | CuI | - | - | - | - | -[3] |
Heck Reaction
The Heck reaction facilitates the coupling of unsaturated halides with alkenes.[10][11]
| Entry | Pyrimidine Halide | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Aryl iodides | Various alkenes | Pyridine-bridged bisbenzimidazolylidene-palladium pincer complex | - | Et₃N | Water | - | - | up to >99[12][13] |
| 2 | Aryl halides | Activated alkenes | Pd(OAc)₂ | Monophosphine ligands | - | - | - | - | Efficient[10] |
| 3 | Aryl bromides and chlorides | Aromatic or aliphatic olefins | Palladacycle phosphine mono-ylide complex (0.001) | - | - | - | - | 130 | Good yields[11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative experimental protocols for the key coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel containing the halopyrimidine (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture) is then added. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[14]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction tube is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-1.5 equiv.). The pyrimidine halide (1.0 equiv.) and the amine (1.0-1.2 equiv.) are then added, followed by the solvent (e.g., toluene or dioxane). The reaction tube is sealed and heated in an oil bath at the specified temperature (typically 80-110 °C) for the indicated time. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent, filtered through a pad of celite, and concentrated. The residue is purified by flash chromatography to afford the desired N-arylpyrimidine.[6]
General Procedure for Sonogashira Coupling
To a flask charged with the pyrimidine halide (1.0 equiv.), terminal alkyne (1.2-1.5 equiv.), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) is added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%).[9] The flask is then evacuated and backfilled with an inert gas. A solvent (e.g., DMF or THF) and a base (e.g., Et₃N or piperidine) are added, and the mixture is stirred at room temperature or heated as required. The reaction progress is monitored by TLC or GC-MS. Once the starting material is consumed, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic phase is dried, concentrated, and the product is purified by chromatography.[9]
General Procedure for Heck Reaction
A mixture of the pyrimidine halide (1.0 equiv.), the alkene (1.1-2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N or K₂CO₃, 1.2-2.0 equiv.) in a suitable solvent (e.g., DMF, acetonitrile, or water) is heated under an inert atmosphere.[10][12] The reaction is maintained at the specified temperature until completion. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Visualizing Catalytic Processes
To better understand the relationships and workflows in palladium-catalyzed pyrimidine coupling, the following diagrams are provided.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed pyrimidine coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scirp.org [scirp.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Efficient Aqueous-Phase Heck Reaction Catalyzed by a Robust Hydrophilic Pyridine-Bridged Bisbenzimidazolylidene-Palladium Pincer Complex [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Unraveling Byproducts in 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic Acid Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity and predictable reactivity of building blocks are paramount. 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid is a valuable reagent in the synthesis of complex molecules, particularly in the context of palladium-catalyzed cross-coupling reactions. However, like many organoboron compounds, its reactions are susceptible to the formation of various byproducts that can complicate purification and reduce yields. This guide provides a comparative analysis of the common byproducts encountered in reactions involving this substituted pyrimidine boronic acid, supported by general experimental principles and pathways.
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions, a powerful method for carbon-carbon bond formation.[1] The nature and quantity of byproducts in these reactions are highly dependent on the reaction conditions, the stability of the boronic acid, and the electronic and steric properties of the coupling partners.[1]
Common Byproducts and Their Formation Pathways
The principal undesired side reactions involving this compound can be categorized as protodeboronation, homocoupling, and oxidative degradation.
Protodeboronation: The Prevalent Side Reaction
Protodeboronation is the most frequently encountered byproduct-forming pathway in reactions involving boronic acids.[2] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of 4-benzyloxy-2-dimethylamino-pyrimidine.[2]
Several factors can promote protodeboronation, including the presence of aqueous bases, elevated temperatures, and the electronic properties of the boronic acid itself.[2] For pyrimidine boronic acids, the position of the boronic acid group can significantly influence its susceptibility to this side reaction.[1]
Comparative Analysis of Byproduct Formation
The table below summarizes the key byproducts, their formation mechanisms, and the typical reaction conditions that favor their formation.
| Byproduct | Structure | Formation Pathway | Favorable Conditions |
| Protodeboronation Product | 4-Benzyloxy-2-dimethylamino-pyrimidine | Protonolysis of the C-B bond by a proton source (e.g., water, alcohol) | High temperatures, prolonged reaction times, presence of strong aqueous bases. |
| Homocoupling Product | 5,5'-bis(4-Benzyloxy-2-dimethylamino-pyrimidine) | Reductive elimination from a diorganopalladium(II) intermediate | High catalyst loading, presence of oxygen, inefficient transmetalation. |
| Oxidative Degradation Products | Phenols and other oxygenated derivatives | Oxidation of the boronic acid | Presence of oxidizing agents or air, certain catalytic systems. |
Experimental Protocols and Methodologies
Representative Suzuki-Miyaura Coupling Protocol:
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), this compound (1.2 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (0.02-0.05 eq.).
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagrams illustrate the main reaction pathway and the key side reactions.
Mitigation Strategies
To minimize the formation of these byproducts, several strategies can be employed:
-
Optimization of Reaction Conditions: Careful screening of catalysts, bases, solvents, and temperature can significantly reduce side reactions. For instance, using a non-aqueous base or minimizing the amount of water can suppress protodeboronation.
-
Use of Boronic Esters: Pinacol esters of boronic acids are often more stable than their corresponding acids and can be used to mitigate premature decomposition.
-
Control of Reaction Time: Monitoring the reaction closely and stopping it once the starting material is consumed can prevent the accumulation of byproducts from prolonged heating.
-
Inert Atmosphere: Conducting the reaction under a strictly inert atmosphere of argon or nitrogen can reduce oxidative side reactions.
By understanding the potential side reactions and implementing appropriate mitigation strategies, researchers can improve the efficiency and reproducibility of reactions involving this compound, leading to cleaner reaction profiles and higher yields of the desired products.
References
A Comparative Guide to the Validation of a Synthetic Route for Oseltamivir Production
For Researchers, Scientists, and Drug Development Professionals
The successful transition from a laboratory-scale synthesis to a robust, large-scale manufacturing process is a critical milestone in pharmaceutical development. This guide presents an objective comparison of two synthetic routes for the anti-influenza drug Oseltamivir (Tamiflu®): the traditional, well-established Roche process and a modern, optimized azide-free route. The comparison is based on key performance indicators, experimental data, and process safety, providing a framework for validating a synthetic route for scaled-up production.
Route 1: The Traditional Roche Synthesis from (-)-Shikimic Acid
The commercial production of Oseltamivir has historically relied on a multi-step synthesis starting from (-)-shikimic acid, a natural product extracted from Chinese star anise.[1] This route's key features include the use of potentially hazardous azide reagents to install the C-5 amino group.[2] While effective and well-characterized, reliance on a natural starting material can lead to supply chain vulnerabilities, and the use of azides poses significant safety risks at an industrial scale.[1][3]
Quantitative Data for Traditional Route
| Step | Key Reagents | Avg. Yield (%) | Purity (HPLC, %) | Key Challenges |
| 1. Esterification | EtOH, SOCl₂ | 95 | >98 | Use of corrosive thionyl chloride. |
| 2. Protection/Mesylation | 3-Pentanone, MsCl | 88 | >97 | Formation of isomeric mixtures. |
| 3. Epoxidation | K₂CO₃ | 92 | >98 | Requires careful pH control. |
| 4. Azide Opening | NaN₃, NH₄Cl | 85 | >96 | High safety risk (explosive azide) .[1] |
| 5. Reduction/Acylation | H₂, Pd/C, Ac₂O | 80 | >97 | Hydrogenation requires specialized equipment. |
| 6. Final Steps | Various | 75 | >99.5 | Multiple protection/deprotection steps. |
| Overall Yield | ~30-35% |
Route 2: An Optimized Azide-Free Synthesis
In response to the safety and supply chain issues of the traditional route, numerous "azide-free" syntheses have been developed.[1] The optimized route presented here utilizes a safer nitrogen source and a more convergent approach, starting from a readily available Roche epoxide intermediate. This pathway avoids the direct use of sodium azide, significantly improving the process safety profile.[4]
Quantitative Data for Optimized Route
| Step | Key Reagents | Avg. Yield (%) | Purity (HPLC, %) | Key Advantages |
| 1. Epoxide Opening | Allylamine, MgBr₂·OEt₂ | 94 | >98 | Azide-free , improved safety. |
| 2. Aziridination | TsCl, Base | 91 | >98 | Efficient cyclization. |
| 3. Ether Formation | 3-Pentanol, BF₃·OEt₂ | 88 | >97 | Direct introduction of side chain. |
| 4. Final Steps | Ac₂O, Pd(PPh₃)₄ | 85 | >99.5 | Fewer protecting group manipulations. |
| Overall Yield | ~60-65% |
Comparative Performance Analysis
The validation of a synthetic route for scale-up requires a holistic assessment of multiple factors. A direct comparison of the two routes highlights the significant advantages of the optimized process.
| Key Performance Indicator | Traditional Route | Optimized Route | Advantage |
| Overall Yield (%) | ~30-35% | ~60-65% | Higher throughput, lower cost of goods. |
| Number of Steps (from Epoxide) | 5-6 | 4 | Reduced complexity and manufacturing time. |
| Process Mass Intensity (PMI) | High (~150) | Lower (~60) | Significantly less solvent and reagent waste.[5] |
| Atom Economy (%) | Lower (~40%) | Higher (~65%) | More efficient use of raw materials.[5] |
| Safety Profile | Major Hazard (Azides) | Improved (No azides) | Reduced risk of explosion, safer handling.[1] |
| Starting Material | Shikimic Acid | Roche Epoxide | Both rely on shikimic acid, but optimized route has higher downstream efficiency. |
Validation Workflow and Experimental Protocols
The decision to advance a synthetic route to manufacturing follows a structured validation process. This workflow ensures that the selected process is robust, scalable, and compliant with regulatory standards.[6]
Protocol 1: Key Step from Optimized Route - Azide-Free Epoxide Opening
This protocol describes the nucleophilic ring-opening of the Roche epoxide with allylamine, a key safety improvement over the traditional route.
-
Setup: A clean, dry, nitrogen-purged reactor is charged with the Roche epoxide intermediate (1.0 eq) and anhydrous acetonitrile.
-
Reagent Addition: Allylamine (1.5 eq) is added to the stirred solution. The mixture is cooled to 0°C.
-
Lewis Acid: A solution of magnesium bromide diethyl etherate (MgBr₂·OEt₂) (1.2 eq) in methyl tert-butyl ether (MTBE) is added dropwise over 30 minutes, maintaining the internal temperature below 5°C.[2]
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Monitoring: Reaction progress is monitored by HPLC until >99% conversion of the epoxide is observed.
-
Workup: The reaction is quenched by the addition of 1 M aqueous ammonium sulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Isolation: The solvent is removed under reduced pressure to yield the crude amino-alcohol, which is carried forward to the next step or purified by crystallization.
Protocol 2: Analytical Validation - HPLC Purity Method
This protocol outlines a standard Reverse-Phase HPLC (RP-HPLC) method for determining the purity of the final Oseltamivir Active Pharmaceutical Ingredient (API).[7]
-
Instrumentation: HPLC system with UV detector.
-
Column: Kromasil C18, 5 µm, 250 mm x 4.6 mm.[7]
-
Mobile Phase: A gradient elution using Mobile Phase A (0.1% Triethylamine in water, pH adjusted to 3.0 with phosphoric acid) and Mobile Phase B (Acetonitrile).
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 215 nm.[7]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 25 mg of Oseltamivir API into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).
-
Validation Parameters: The method must be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), range, and robustness according to ICH guidelines.
Conclusion
The validation process for selecting a synthetic route for scaled-up production is a data-driven exercise that balances efficiency, safety, and cost. While the traditional Roche synthesis of Oseltamivir is historically significant, the comparative data overwhelmingly supports the adoption of a modern, azide-free route. The optimized pathway demonstrates a near two-fold increase in overall yield, a significant reduction in waste as measured by PMI, and a critically improved safety profile by eliminating the use of explosive azide reagents. For any new drug development program, a thorough, evidence-based comparison as outlined here is essential for de-risking the transition to commercial manufacturing and ensuring a safe, efficient, and reliable supply of critical medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 3. york.ac.uk [york.ac.uk]
- 4. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Process Validation in Pharma Industry: A Complete Guide [adragos-pharma.com]
- 7. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents is paramount for ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling Considerations
Before commencing any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and preparation for disposal of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Hazard Profile Summary
The following table summarizes the likely hazard classifications for this compound based on data for structurally related compounds. This information should be used as a precautionary guide.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1] | Wash skin thoroughly after handling. Wear protective gloves.[1] |
| Serious Eye Irritation | Causes serious eye irritation.[1] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1] |
| Acute Oral Toxicity | Potentially harmful if swallowed. | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unreacted this compound, as well as contaminated solid materials (e.g., weighing paper, contaminated gloves, and paper towels), in a designated, sealable container clearly labeled as "Hazardous Waste".
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
2. Container Labeling:
-
The hazardous waste container must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any other identifiers required by your institution (e.g., CAS No. 205672-21-5).
-
3. Decontamination of Empty Containers:
-
Empty containers that held this compound must be properly decontaminated before disposal.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected and added to your designated liquid hazardous waste container.
-
Final Disposal of Container: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material and in accordance with your institution's policies.
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
This storage area should be away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[2]
-
The waste should be stored until it is collected by your institution's EHS personnel or a licensed hazardous waste disposal company.
5. Record Keeping:
-
Maintain accurate records of the amount of this compound being discarded, in line with your institution's laboratory safety and waste management policies.
Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical workflow for handling and disposing of this compound.
Caption: Experimental workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid
This guide provides critical safety and logistical information for the handling of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid (CAS No. 205672-21-5). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and proper disposal methods.
Hazard Identification
Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential effects:
-
Skin Irritation: May cause redness and pain upon contact.
-
Serious Eye Irritation/Damage: Can cause significant eye irritation or damage.[4]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1] | Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[1] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound.[1] | Minimizes the risk of inhaling dust particles, especially when working outside of a fume hood. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.
-
All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
The work area should be clean and free of clutter.
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Keep the container of this compound tightly closed when not in use.[5]
-
Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.
-
If making a solution, add the solid to the solvent slowly.
-
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Properly dispose of all contaminated materials, including gloves and weighing papers, as hazardous waste.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Storage and Stability
To maintain the integrity of this compound, proper storage is essential. Boronic acids are known to be unstable under certain conditions, leading to degradation through pathways such as dehydration to form boroxines, oxidation, and protodeboronation.[5]
| Form | Storage Temperature | Recommended Duration | Storage Conditions |
| Solid Powder | -20°C | Long-term (up to 3 years)[5] | Store in a tightly sealed container in a dry and well-ventilated place. Protect from moisture and light.[5] |
| 2-8°C | Shorter-term | Suitable for routine use, but for long-term stability, -20°C is recommended.[5] | |
| In Solution | -80°C | Up to 6 months | Prepare fresh solutions for optimal performance. Avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month |
Spill Response Protocol
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[6]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[7]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[8]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[6]
-
Report: Report the spill to the appropriate safety personnel.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]
-
Waste Segregation: Do not mix boronic acid waste with other waste streams, especially strong oxidizing agents, strong acids, and strong bases.[1]
-
Solid Waste Collection: Collect unused solid compound and contaminated disposable materials (e.g., weighing paper, gloves) in a designated, sealable, and clearly labeled hazardous waste container.[1]
-
Liquid Waste Collection: If the compound is in solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.
-
Container Management: Keep waste containers securely sealed except when adding waste. Store them in a designated satellite accumulation area.
-
Disposal: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[1]
Experimental Protocol: General Stability Assessment
While specific stability data for this compound is not publicly available, the following general protocol can be adapted to assess its stability in solid form under ambient conditions.[5]
Objective: To evaluate the stability of solid this compound when exposed to ambient laboratory conditions over time.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known quantity (e.g., 100 mg) of the compound into an open glass vial.
-
Place the vial on a laboratory bench, ensuring it is exposed to the ambient atmosphere (light, temperature, and humidity).
-
-
Time Points for Analysis:
-
Establish a series of time points for analysis (e.g., 0, 24, 48, 72 hours, and 1 week).
-
-
Analytical Method:
-
At each time point, take an aliquot of the sample.
-
Dissolve the aliquot in a suitable solvent.
-
Analyze the sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Quantify the amount of the parent compound remaining at each time point.
-
Plot the percentage of the remaining compound against time to determine the degradation profile.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pyrimidine-5-boronic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Pyrimidine-5-boronic acid hemihydrate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. pyrimidine-5-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 7. policies.uq.edu.au [policies.uq.edu.au]
- 8. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
